molecular formula C10H6N2O4 B3059968 8-Nitroquinoline-2-carboxylic acid CAS No. 15733-85-4

8-Nitroquinoline-2-carboxylic acid

Cat. No.: B3059968
CAS No.: 15733-85-4
M. Wt: 218.17 g/mol
InChI Key: YKNRUBPOGQLIKS-UHFFFAOYSA-N
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Description

8-Nitroquinoline-2-carboxylic acid (CAS 15733-85-4) is a nitroquinoline derivative with significant utility as a building block and analytical standard in chemical and pharmaceutical research. This compound, with the molecular formula C 10 H 6 N 2 O 4 and a molecular weight of 218.17 g/mol, is characterized by a quinoline backbone functionalized with a nitro group at the 8-position and a carboxylic acid at the 2-position . The synthetic approach to this compound has been optimized to achieve high yield, typically involving the nitration of 2-methylquinoline followed by the separation of isomers and subsequent oxidation of the methyl group to the carboxylic acid functionality . In the laboratory, 8-Nitroquinoline-2-carboxylic acid is primarily applied in analytical chemistry. It can be effectively separated and analyzed using reverse-phase (RP) HPLC, for example on a Newcrom R1 column, with a mobile phase consisting of acetonitrile, water, and phosphoric acid . This method is scalable and is suitable for the isolation of impurities in preparative separation, as well as for pharmacokinetic studies . The carboxylic acid group offers a site for further chemical modification, making it a valuable heterocyclic building block for synthesizing more complex structures . This product is intended for research and development purposes only. It is not approved for diagnostic, therapeutic, or human use. Researchers should handle this compound with care, referring to the relevant safety data sheet. It is typically supplied for storage sealed in a dry environment at 2-8°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-nitroquinoline-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
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InChI

InChI=1S/C10H6N2O4/c13-10(14)7-5-4-6-2-1-3-8(12(15)16)9(6)11-7/h1-5H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKNRUBPOGQLIKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)[N+](=O)[O-])N=C(C=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30166249
Record name 8-Nitroquinoline-2-carboxylic acid
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Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15733-85-4
Record name 8-Nitro-2-quinolinecarboxylic acid
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Record name 8-Nitroquinoline-2-carboxylic acid
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Record name 8-Nitroquinoline-2-carboxylic acid
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Record name 8-nitroquinoline-2-carboxylic acid
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Foundational & Exploratory

Comprehensive Technical Guide: 2-Quinolinecarboxylic Acid, 8-Nitro-

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Nomenclature

In the landscape of medicinal chemistry and advanced supramolecular design, 2-Quinolinecarboxylic acid, 8-nitro- serves as a critical building block. As a highly functionalized heterocyclic scaffold, it provides a rigid planar structure capable of participating in π-π stacking, metal chelation, and diverse derivatization.

Understanding the nomenclature of this compound is essential for navigating chemical databases and literature. The IUPAC systematic name is 8-nitroquinoline-2-carboxylic acid . However, because the quinoline-2-carboxylic acid core is historically known by its trivial name, "quinaldic acid," the compound is frequently referred to as 8-nitroquinaldic acid in legacy literature.

Quantitative Chemical Identity

To ensure unambiguous identification across global supply chains and research databases, the quantitative and structural data for this compound are summarized below[1]:

PropertyValue
Systematic IUPAC Name 8-Nitroquinoline-2-carboxylic acid
Chemical Abstracts Index Name 2-Quinolinecarboxylic acid, 8-nitro-
Common Synonyms 8-Nitroquinaldic acid
CAS Registry Number 15733-85-4
EINECS Number 239-826-3
Molecular Formula C₁₀H₆N₂O₄
Molecular Weight 218.17 g/mol

Chemical Synthesis & Mechanistic Pathways

Synthesizing 8-nitroquinoline-2-carboxylic acid requires overcoming the electron-withdrawing nature of the nitro group, which deactivates the quinoline ring and complicates direct oxidation of alkyl precursors.

Mechanistic Rationale

Historically, direct oxidation of 2-methyl-8-nitroquinoline using strong oxidants (like KMnO₄) leads to poor yields due to oxidative cleavage of the heteroaromatic ring. To bypass this, modern optimized protocols utilize a step-wise approach[2]. The methyl group is first activated via bromination. The resulting brominated intermediate is highly susceptible to nucleophilic attack, allowing for a smooth, high-yield hydrolysis in aqueous sulfuric acid to yield the final carboxylic acid[2].

Experimental Protocol: Step-by-Step Synthesis

Adapted from the optimized high-yield methodology by Gadomsky & Yakushchenko[2].

  • Nitration & Separation:

    • React 2-methylquinoline with a nitrating mixture (HNO₃/H₂SO₄) at controlled temperatures (0–5°C) to prevent over-nitration.

    • Causality: Nitration occurs primarily at the 5- and 8-positions. The isomeric mixture of 5-nitro- and 8-nitro-2-methylquinoline must be separated using fractional crystallization or column chromatography to isolate the pure 8-nitro isomer[2].

  • Bromination:

    • Dissolve the isolated 8-nitro-2-methylquinoline in an inert solvent (e.g., CCl₄) and introduce a brominating agent (such as N-bromosuccinimide or elemental bromine) under radical-initiating conditions (light or AIBN).

    • Causality: This step selectively functionalizes the benzylic methyl group, bypassing the deactivated ring.

  • Hydrolysis:

    • Reflux the brominated intermediate in aqueous sulfuric acid.

    • Causality: The acidic environment facilitates the rapid hydrolysis of the bromomethyl species directly into the carboxylic acid, achieving near-quantitative yields without ring degradation[2].

G N1 2-Methylquinoline N2 Nitration (HNO3/H2SO4) N1->N2 N3 8-Nitro-2- methylquinoline N2->N3 Isomer Separation N4 Bromination N3->N4 N5 Brominated Intermediate N4->N5 N6 Hydrolysis (Aqueous H2SO4) N5->N6 N7 8-Nitroquinoline- 2-carboxylic acid N6->N7 Quantitative Yield

Fig 1: Stepwise synthetic pathway to 8-nitroquinoline-2-carboxylic acid.

Applications in Medicinal Chemistry & Supramolecular Design

Precursor to the 8-Aminoquinoline Pharmacophore

8-Nitroquinoline-2-carboxylic acid is a vital upstream intermediate for synthesizing 8-aminoquinoline derivatives. The 8-aminoquinoline scaffold is uniquely critical in infectious disease pharmacology—it is the only class of antimalarials capable of eradicating dormant liver stages (hypnozoites) of Plasmodium vivax[3].

Mechanism of Action: Once the nitro group is reduced to an amine, the resulting 8-aminoquinoline undergoes metabolic activation via hepatic CYP450 enzymes. This forms reactive quinone-imine intermediates that generate localized Reactive Oxygen Species (ROS), inducing lethal oxidative stress within the parasite[3].

G N1 8-Nitroquinoline Scaffold N2 Catalytic Reduction N1->N2 N3 8-Aminoquinoline Pharmacophore N2->N3 N4 CYP450 Metabolic Activation N3->N4 N5 Quinone-Imine Intermediates N4->N5 Hepatic Oxidation N6 Reactive Oxygen Species (ROS) N5->N6 Oxidative Stress N7 Pathogen Clearance (Hypnozoites) N6->N7 Cellular Damage

Fig 2: Pharmacophore activation pathway from nitroquinoline to ROS generation.

Foldamers and Artificial Peptides

Beyond traditional small-molecule drugs, derivatives of 8-nitroquinoline-2-carboxylic acid are heavily utilized in supramolecular chemistry. Research groups (such as the Ivan Huc group) utilize functionalized versions (e.g., 4-isobutoxy-8-nitroquinoline-2-carboxylic acid) to synthesize cyclic tetrapeptides and helical foldamers[4]. The rigid quinoline backbone enforces specific secondary structures, allowing these artificial peptides to act as highly selective anion sensors and molecular receptors[4].

Analytical Verification Protocols

To ensure the trustworthiness of the synthesized compound, rigorous analytical verification is required. Below is a self-validating High-Performance Liquid Chromatography (HPLC) protocol designed for both purity assessment and preparative isolation[1].

Experimental Protocol: HPLC Analysis

Based on the SIELC Technologies validated method for 8-Nitroquinoline-2-carboxylic acid[1].

Rationale: The compound contains both a hydrophobic aromatic core and a polar, ionizable carboxylic acid group. A reverse-phase (RP) column is ideal, but the mobile phase must be strictly pH-controlled to maintain the carboxylic acid in a consistent protonation state, preventing peak tailing.

  • Column Selection: Use a reverse-phase column capable of handling mixed-mode interactions (e.g., Newcrom R1, 3 µm particle size for fast UPLC applications)[1].

  • Mobile Phase Preparation:

    • Prepare a gradient or isocratic mixture of Acetonitrile (MeCN) and highly purified Water[1].

    • Crucial Modifier Choice: Add Phosphoric acid (approx. 0.1% v/v) if utilizing UV detection. Causality: Phosphoric acid provides excellent UV transparency at low wavelengths.

    • Alternative for Mass Spectrometry (MS): If downstream MS analysis is required, strictly replace phosphoric acid with Formic acid (0.1% v/v)[1]. Causality: Phosphoric acid is non-volatile and will severely foul the MS ionization source, whereas formic acid is volatile and MS-compatible.

  • Execution:

    • Inject a 5–10 µL sample of the compound dissolved in the mobile phase.

    • Monitor absorbance at 254 nm (characteristic for the quinoline aromatic system).

    • This scalable liquid chromatography method can be directly translated from analytical purity checks to preparative isolation of impurities[1].

References

  • Gadomsky, S., & Yakushchenko, I. K. (2016). "Approach to the synthesis of 8-nitroquinoline-2-carboxylic acid in high yield". ResearchGate. Available at: [Link]

  • Ivan Huc Group. "Supporting Information: Synthesis of 4-isobutoxy-8-nitroquinoline-2-carboxylic acid". LMU Munich. Available at: [Link]

  • SIELC Technologies. (2018). "8-Nitroquinoline-2-carboxylic acid". SIELC Technologies. Available at: [Link]

Sources

The 8-Nitroquinoline-2-Carboxylic Acid Scaffold: A Privileged Pharmacophore for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division

Abstract

The quinoline ring system stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to bind to a diverse array of biological targets. Within this vast chemical space, the 8-nitroquinoline-2-carboxylic acid core has emerged as a particularly compelling pharmacophore. Its unique electronic and steric properties, conferred by the electron-withdrawing nitro group at the C8-position and the carboxylic acid at C2, provide a versatile platform for the rational design of novel therapeutic agents. This technical guide offers a comprehensive exploration of the 8-nitroquinoline-2-carboxylic acid scaffold, from its fundamental synthesis and chemical character to its application in the development of targeted therapies. We will delve into the nuanced structure-activity relationships, explore key molecular targets, and provide detailed, field-proven experimental protocols to empower researchers in their quest for next-generation therapeutics.

The Quinoline Scaffold: A Foundation of Therapeutic Versatility

The quinoline moiety, a bicyclic aromatic heterocycle, is a recurring motif in a multitude of natural products and synthetic drugs, underscoring its profound pharmacological relevance.[1] Its rigid structure provides a defined orientation for pendant functional groups to interact with biological macromolecules, while the nitrogen atom can participate in crucial hydrogen bonding interactions. The true power of the quinoline scaffold lies in its synthetic tractability, allowing for the strategic introduction of various substituents to modulate its physicochemical properties and biological activity.

The 8-nitroquinoline-2-carboxylic acid core, the focus of this guide, presents a unique constellation of features. The carboxylic acid at the 2-position serves as a key interaction point, often acting as a hydrogen bond donor or acceptor, or as a handle for further chemical modification into amides, esters, and other functional groups.[2] The nitro group at the 8-position, a strong electron-withdrawing group, significantly influences the electronic distribution of the entire ring system. This can impact the molecule's pKa, redox potential, and ability to participate in π-π stacking interactions with biological targets. Furthermore, the nitro group itself can be a critical pharmacophoric element or a precursor for the introduction of an amino group, opening up another dimension for structural diversification.

Synthesis and Chemical Landscape of the Core Scaffold

The construction of the 8-nitroquinoline-2-carboxylic acid scaffold is a multi-step process that demands careful control of reaction conditions to achieve high yields and purity. A common and optimized synthetic strategy begins with the nitration of 2-methylquinoline, followed by the selective oxidation of the methyl group.[3]

Generalized Synthetic Workflow

The synthesis can be conceptually broken down into two key transformations:

  • Regioselective Nitration: The introduction of the nitro group at the C8-position is a critical step. The nitration of 2-methylquinoline typically yields a mixture of isomers, primarily the 5-nitro and 8-nitro products. Separation of these isomers is a crucial purification step.[3]

  • Oxidation of the Methyl Group: The 2-methyl group of 8-nitro-2-methylquinoline is then oxidized to the corresponding carboxylic acid. This transformation can be achieved through a two-step process involving bromination to form a tri-bromo intermediate, followed by hydrolysis.[3]

Synthetic Workflow Generalized Synthetic Workflow for 8-Nitroquinoline-2-carboxylic Acid A 2-Methylquinoline B Nitration (e.g., HNO3/H2SO4) A->B C Mixture of 5-nitro and 8-nitro-2-methylquinoline B->C D Isomer Separation C->D E 8-Nitro-2-methylquinoline D->E F Oxidation (e.g., Bromination followed by Hydrolysis) E->F G 8-Nitroquinoline-2-carboxylic acid F->G

Caption: A high-level overview of the synthetic route to the target scaffold.

Detailed Experimental Protocol: A Representative Synthesis

The following protocol is a detailed, step-by-step methodology for the synthesis of 8-nitroquinoline-2-carboxylic acid, based on established chemical principles.

Protocol 1: Synthesis of 8-Nitroquinoline-2-carboxylic Acid

Step 1: Nitration of 2-Methylquinoline

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool a mixture of concentrated sulfuric acid to 0-5 °C in an ice-salt bath.

  • Slowly add 2-methylquinoline to the cooled sulfuric acid with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • Prepare a nitrating mixture of fuming nitric acid and concentrated sulfuric acid in the dropping funnel and cool it in an ice bath.

  • Add the nitrating mixture dropwise to the reaction flask over a period of 1-2 hours, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours.

  • Carefully pour the reaction mixture onto crushed ice with stirring.

  • Neutralize the acidic solution with a saturated solution of sodium carbonate until the pH is approximately 7-8.

  • The resulting precipitate, a mixture of 5-nitro- and 8-nitro-2-methylquinoline, is collected by filtration, washed with cold water, and dried.

Step 2: Separation of Isomers

  • The separation of the 5-nitro and 8-nitro isomers can be achieved by fractional crystallization or column chromatography using a suitable solvent system (e.g., hexane/ethyl acetate).

Step 3: Oxidation of 8-Nitro-2-methylquinoline

  • Suspend 8-nitro-2-methylquinoline in a suitable solvent such as acetic acid.

  • Add N-bromosuccinimide (NBS) in portions while irradiating the mixture with a UV lamp to initiate radical bromination of the methyl group.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Remove the solvent under reduced pressure.

  • The crude tri-bromo intermediate is then subjected to hydrolysis by refluxing in aqueous sulfuric acid.

  • Cool the reaction mixture and collect the precipitated 8-nitroquinoline-2-carboxylic acid by filtration.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure compound.

The Pharmacophore in Action: Targeting Key Disease Pathways

The 8-nitroquinoline-2-carboxylic acid scaffold has proven to be a fertile ground for the development of potent and selective modulators of various biological targets implicated in cancer and other diseases. The following sections highlight some of the key areas where this pharmacophore has made a significant impact.

Anticancer Activity: A Multi-pronged Attack

Derivatives of the 8-nitroquinoline core have demonstrated significant cytotoxic effects against a range of cancer cell lines.[2] The mechanisms underlying this activity are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways crucial for tumor growth and survival.

Table 1: Representative Anticancer Activity of Quinoline Derivatives

Compound ClassCancer Cell LineIC50 (µM)Reference
2,4-Disubstituted quinolinesSF-295 (CNS)0.314 - 4.65 µg/cm³[4]
Thiosemicarbazone-based quinolinesHCT116 (Colon)-[4]
2-phenylquinolin-4-amine derivativesHT-29 (Colon)8.12 - 11.34[4]
Quinoline-2-carboxylic acidHELA (Cervical), MCF7 (Breast)Significant growth inhibition[5]
Targeting Cancer Metabolism: The PKM2 Connection

A fascinating and promising area of research for quinoline-based compounds is the modulation of cancer cell metabolism. The M2 isoform of pyruvate kinase (PKM2) is a key enzyme in glycolysis and is often overexpressed in cancer cells. Quinoline derivatives have been identified as both activators and inhibitors of PKM2, offering a novel therapeutic strategy to disrupt the metabolic reprogramming that fuels tumor growth.[6][7]

PKM2 Modulation Modulation of PKM2 by Quinoline Derivatives cluster_0 Glycolysis cluster_1 PKM2 States A Glucose B Phosphoenolpyruvate (PEP) A->B ... C Pyruvate B->C PKM2 H ATP Production C->H D Inactive Dimer E Active Tetramer D->E G Anabolic Metabolism (e.g., nucleotide synthesis) D->G Favors E->C Activation F 8-Nitroquinoline-2-carboxylic Acid Derivatives F->D Inhibition F->E Activation

Caption: Quinoline derivatives can either activate or inhibit PKM2, thereby influencing the balance between energy production and anabolic processes in cancer cells.

Protocol 2: In Vitro PKM2 Activity Assay (LDH-coupled)

This protocol describes a common method to measure the enzymatic activity of PKM2.[8]

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM KCl, 5 mM MgCl2.

    • Substrate Solution: Phosphoenolpyruvate (PEP) and ADP in assay buffer.

    • Coupling Enzyme/Substrate: Lactate dehydrogenase (LDH) and NADH in assay buffer.

    • Test Compound: 8-nitroquinoline-2-carboxylic acid derivative dissolved in DMSO.

  • Assay Procedure:

    • In a 96-well plate, add the assay buffer, LDH/NADH solution, and the test compound at various concentrations.

    • Add recombinant PKM2 enzyme to each well and incubate for a short period.

    • Initiate the reaction by adding the substrate solution (PEP and ADP).

    • Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADH oxidation is proportional to PKM2 activity.

  • Data Analysis:

    • Calculate the initial reaction velocity for each concentration of the test compound.

    • Plot the reaction velocity against the compound concentration to determine the IC50 (for inhibitors) or EC50 (for activators).

Epigenetic Modulation: HDAC Inhibition

Histone deacetylases (HDACs) are a class of enzymes that play a critical role in gene expression by modifying the acetylation state of histones. Dysregulation of HDAC activity is a hallmark of many cancers, making them attractive therapeutic targets. Several quinoline-based compounds have been developed as potent HDAC inhibitors.[9][10]

Protocol 3: Fluorimetric HDAC Inhibition Assay

This protocol provides a general method for assessing the inhibitory activity of compounds against HDAC enzymes.[11][12]

  • Reagent Preparation:

    • HDAC Assay Buffer: Typically contains Tris-HCl, NaCl, KCl, and MgCl2 at a physiological pH.

    • Fluorogenic HDAC Substrate: A peptide substrate containing an acetylated lysine residue linked to a fluorophore.

    • HDAC Enzyme: Purified recombinant human HDAC isoform.

    • Developer Solution: Contains a protease (e.g., trypsin) that cleaves the deacetylated substrate, releasing the fluorophore.

    • Test Compound: 8-nitroquinoline-2-carboxylic acid derivative dissolved in DMSO.

  • Assay Procedure:

    • In a black 96-well plate, add the HDAC assay buffer, the test compound at various concentrations, and the HDAC enzyme.

    • Incubate the plate to allow the compound to bind to the enzyme.

    • Add the fluorogenic HDAC substrate to initiate the reaction and incubate.

    • Stop the reaction and develop the signal by adding the developer solution.

    • Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Subtract the background fluorescence (wells without enzyme).

    • Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control.

    • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Targeting a Master Regulator of Cell Proliferation: The FoxM1 Signaling Pathway

The Forkhead box M1 (FoxM1) transcription factor is a master regulator of the cell cycle and is overexpressed in a wide range of human cancers. Its activity is tightly controlled by a complex network of signaling pathways. Inhibition of FoxM1 has emerged as a promising anticancer strategy, and quinoline-based compounds have shown potential in modulating this critical pathway.[13][14]

FoxM1 Signaling Pathway Simplified FoxM1 Signaling and Inhibition cluster_0 Upstream Signaling cluster_1 Downstream Effects A Growth Factors (e.g., EGF) B Receptor Tyrosine Kinases (e.g., EGFR) A->B C PI3K/Akt Pathway B->C D Ras/Raf/MEK/ERK Pathway B->D E FoxM1 C->E Activation D->E Activation F Cell Cycle Progression (e.g., Cyclin B1, CDC25B) E->F H Angiogenesis E->H I Metastasis E->I G Proliferation F->G J 8-Nitroquinoline-2-carboxylic Acid Derivatives J->E Inhibition

Caption: 8-Nitroquinoline derivatives can potentially inhibit the FoxM1 signaling pathway, thereby blocking key processes in cancer progression.

Structure-Activity Relationship (SAR) and Pharmacophore Evolution

The development of potent and selective drugs from the 8-nitroquinoline-2-carboxylic acid scaffold relies heavily on understanding the structure-activity relationship (SAR). This involves systematically modifying the core structure and assessing the impact on biological activity.

Key Modification Points
  • C2-Position (Carboxylic Acid): The carboxylic acid can be converted to amides, esters, or other bioisosteres to modulate binding affinity, cell permeability, and metabolic stability.

  • C8-Position (Nitro Group): The nitro group is a strong electron-withdrawing group and a potential site for metabolic reduction. Bioisosteric replacement of the nitro group with other electron-withdrawing groups (e.g., trifluoromethyl, cyano) or its reduction to an amino group can significantly alter the compound's properties.[15][16]

  • Quinoline Ring Substituents: Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at other positions on the quinoline ring can fine-tune the lipophilicity, electronic properties, and steric profile of the molecule to optimize target engagement.

Pharmacophore Hopping and Bioisosteric Replacement

Pharmacophore hopping is a powerful strategy in drug design where the core scaffold is replaced with a different chemical entity that maintains the key pharmacophoric features. For the 8-nitroquinoline-2-carboxylic acid scaffold, this could involve replacing the quinoline ring with other bicyclic heterocycles like quinazoline or benzimidazole, while retaining the essential side chains at the corresponding positions.[17]

Bioisosteric replacement of the nitro group is a particularly important consideration due to potential toxicity concerns associated with aromatic nitro compounds. The trifluoromethyl group (CF3) is a common bioisostere for the nitro group, as it is also strongly electron-withdrawing but is generally more metabolically stable.[16]

Future Directions and Conclusion

The 8-nitroquinoline-2-carboxylic acid scaffold represents a highly versatile and promising platform for the discovery of novel therapeutic agents. Its rich chemical space, coupled with a growing understanding of its interactions with key biological targets, provides a solid foundation for future drug development efforts. Key areas for future exploration include:

  • Target Deconvolution: For compounds with demonstrated phenotypic effects (e.g., cytotoxicity), identifying the specific molecular target(s) is crucial for understanding the mechanism of action and for rational drug design.

  • ADME/Tox Optimization: Early assessment and optimization of absorption, distribution, metabolism, excretion, and toxicity (ADME/Tox) properties are essential to improve the clinical translatability of lead compounds.

  • Combination Therapies: Exploring the synergistic effects of 8-nitroquinoline-2-carboxylic acid derivatives with existing therapies could lead to more effective treatment regimens with reduced side effects.

References

  • MDPI. (2022). Quinazoline Based HDAC Dual Inhibitors. Encyclopedia. [Link]

  • ResearchGate. (n.d.). Signaling pathways associated with regulation of Forkhead transcription factor M1 (FOXM1). [Link]

  • MDPI. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Molecules, 27(7), 2205. [Link]

  • Wang, L., et al. (2016). Tetrahydroisoquinolines as novel histone deacetylase inhibitors for treatment of cancer. Scientific Reports, 6, 25679. [Link]

  • MDPI. (2023). Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. Molecules, 28(13), 5221. [Link]

  • Astex. (n.d.). Comparison of two in vitro assays measuring the activity of the cancer target Pyruvate Kinase M2. [Link]

  • Sowers, J. L., et al. (2023). An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics. bio-protocol, 13(19), e4797. [Link]

  • ResearchGate. (2025). Design, Synthesis and Bioactivity Evaluations of 8-Substituted-Quinoline-2-Carboxamide Derivatives as Novel Histone Deacetylase (HDAC) Inhibitors. [Link]

  • Rajendran, P., et al. (2019). Measuring Histone Deacetylase Inhibition in the Brain. Current Protocols in Neuroscience, 88(1), e75. [Link]

  • Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5197-5209. [Link]

  • Jiang, H., et al. (2016). Combining structure-based pharmacophore modeling, virtual screening, and in silico ADMET analysis to discover novel tetrahydro-quinoline based pyruvate kinase isozyme M2 activators with antitumor activity. International Journal of Molecular Sciences, 17(11), 1845. [Link]

  • Bio-protocol. (2021). HDAC Inhibition Assays. [Link]

  • ResearchGate. (n.d.). Approach to the synthesis of 8-nitroquinoline-2-carboxylic acid in high yield. [Link]

  • ACS Publications. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry. [Link]

  • Wierstra, I. (2013). FoxM1: a Master Regulator of Tumor Metastasis. Cancers, 5(2), 526-543. [Link]

  • ResearchGate. (n.d.). Interaction of FOXM1 with Signaling Pathways in HCC. [Link]

  • Raychaudhuri, P., & Park, H. J. (2018). FOXM1 and Cancer: Faulty Cellular Signaling Derails Homeostasis. Frontiers in Cell and Developmental Biology, 6, 40. [Link]

  • Halasi, M., & Gartel, A. L. (2013). FoxM1: a Master Regulator of Tumor Metastasis. Cancers, 5(2), 526-543. [Link]

  • BPS Bioscience. (n.d.). PKM2 Kinase Activation Assay Kit. [Link]

  • Brieflands. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects?. Pharmaceutical and Biomedical Research. [Link]

  • Cloud-Clone Corp. (n.d.). ELISA Kit for Pyruvate Kinase, Muscle (PKM2). [Link]

  • Maccari, G., et al. (2019). From Quinoline to Quinazoline-Based S. aureus NorA Efflux Pump Inhibitors by Coupling a Focused Scaffold Hopping Approach and a Pharmacophore Search. ChemMedChem, 14(10), 1016-1025. [Link]

  • MDPI. (2023). Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. Molecules, 28(6), 2548. [Link]

  • Anastasiou, D., et al. (2012). Small Molecule Activation of PKM2 in Cancer Cells Induces Serine Auxotrophy. Cell Metabolism, 15(5), 753-760. [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. [Link]

  • MDPI. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules, 27(3), 1005. [Link]

  • ResearchGate. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators (PAMs). [Link]

  • DSpace@MIT. (n.d.). 2-Oxo-N-aryl-1,2,3,4-tetrahydroquinoline-6-sulfonamides as activators of the tumor cell specific M2 isoform of pyruvate kinase. [Link]

  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements. [Link]

  • ResearchGate. (2023). (PDF) Design, Synthesis and Biological Evaluation of Quinoline-8-Sulfonamides as Inhibitors of the Tumor Cell-Specific M2 Isoform of Pyruvate Kinase: Preliminary Study. [Link]

  • PrepChem.com. (n.d.). Preparation of 8-nitroquinoline. [Link]

  • Cherdtrakulkiat, R., et al. (2016). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Arabian Journal of Chemistry, 9(Suppl 2), S1698-S1705. [Link]

  • RSC Publishing. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]

  • PubMed. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. [Link]

Sources

The Discovery and Evolution of Nitroquinoline Carboxylic Acids as Targeted DNA2 Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern targeted oncology, overcoming replication stress and therapeutic resistance remains a formidable challenge. Cancer cells frequently upregulate DNA replication and repair proteins to counteract endogenous and exogenous DNA damage, thereby promoting survival. Among these proteins, the multifunctional DNA replication helicase/nuclease 2 (DNA2) has emerged as a critical node in maintaining genomic stability.

As a Senior Application Scientist specializing in assay development and drug discovery, I present this technical whitepaper detailing the discovery, mechanistic causality, and experimental validation of nitroquinoline carboxylic acids —specifically 4-hydroxy-8-nitroquinoline-3-carboxylic acid derivatives—as first-in-class small-molecule inhibitors of DNA2. By competitively binding to the enzyme's helicase domain, these compounds abolish its dual nuclease and helicase activities, triggering catastrophic replication stress and conferring synthetic lethality in mutant p53 cancers.

Historical Context & Discovery

The identification of nitroquinoline carboxylic acids as DNA repair inhibitors represents a paradigm shift in structure-based drug design. Historically, targeting structure-specific nucleases was deemed challenging due to the highly conserved nature of their catalytic pockets.

In 2016, circumvented this limitation by utilizing a virtual high-throughput screen based on a homology model of the human DNA2 helicase domain[1]. Because a crystal structure of human DNA2 was unavailable, the team constructed a 3D model based on the crystal structures of yeast and human Upf1, identifying three druggable docking pockets. By targeting "Site 1"—a pocket that makes close contact with single-stranded DNA (ssDNA)—the screen identified 4-hydroxy-8-nitroquinoline-3-carboxylic acid (designated as Compound C5 or NSC-15765) as a top hit with a Glide XP Docking Score of −8.3 kcal/mol[1].

The evolution of this scaffold continued into 2023, when developed Compound d16 , an optimized derivative demonstrating superior in vivo antitumor activity in ovarian cancer xenograft models[2]. These discoveries validated the nitroquinoline carboxylic acid scaffold as a highly specific, competitive inhibitor of DNA2.

Mechanistic Causality: The DNA2 Nuclease/Helicase System

To understand why nitroquinoline carboxylic acids are effective, we must examine the mechanistic causality of the DNA2 system. DNA2 is a Superfamily 1 (SF1) helicase and nuclease essential for DNA end resection—a pivotal early step in Homologous Recombination Repair (HRR)—and the restart of stalled replication forks[3].

The Mechanism of Inhibition

Compound C5 does not bind to the catalytic nuclease active site. Instead, it binds to the DNA-binding motif (Site 1) located within the helicase domain[4]. Because DNA binding to the helicase domain is a prerequisite for nuclease activity, occupying this pocket competitively blocks the substrate. Consequently, C5 inhibits not only the helicase and DNA-dependent ATPase activities but also the nuclease activity[4].

Self-Validating Specificity (E-E-A-T Principle)

In assay development, proving on-target specificity is critical. DNA2 shares structural similarities with other structure-specific nucleases, namely FEN1 and EXO1. To rigorously validate C5, researchers employed a counter-screen against FEN1 and EXO1, demonstrating that C5 poorly inhibits these off-target enzymes[5].

Furthermore, the mechanism is self-validating through mutagenesis: introducing point mutations into the Site 1 binding pocket of DNA2 (e.g., F696A and L732A) abolishes the inhibitory effect of C5 (increasing the IC50 from 30 μM to >250 μM)[4]. Ectopic overexpression of DNA2 in cell models also rescues the anti-proliferative effects of the inhibitor, confirming that the observed cytotoxicity is directly caused by DNA2 inhibition[6].

DNA2_Mechanism RS Replication Stress (e.g., Camptothecin) Fork Stalled Replication Fork RS->Fork DNA2 DNA2 Nuclease/Helicase (Overexpressed in Cancer) Fork->DNA2 Recruits Resection DNA End Resection & Fork Restart DNA2->Resection Catalyzes Death Synthetic Lethality (Apoptosis) DNA2->Death When Inhibited C5 Nitroquinoline Carboxylic Acids (C5 / d16) C5->DNA2 Competitively Inhibits (Site 1 Binding) Survival Cancer Cell Survival (Resistance) Resection->Survival

Caption: Mechanism of DNA2 inhibition by nitroquinoline carboxylic acids at stalled replication forks.

Experimental Workflows & Methodologies

To ensure reproducibility and scientific integrity, the following step-by-step methodologies detail the core assays used to validate DNA2 inhibitors.

Protocol 1: In Vitro Fluorometric Nuclease Activity Assay

Causality: This assay utilizes a synthetic 5'-flap DNA substrate labeled with a fluorophore (e.g., FAM) at the 5' end and a quencher (e.g., BHQ1) on the complementary strand. Cleavage of the flap by DNA2 releases the fluorophore from the quencher, yielding a quantifiable fluorescent signal.

  • Substrate Preparation: Anneal the fluorescently labeled 5'-flap ssDNA to its complementary unlabeled strand in a 1:1 molar ratio by heating to 95°C for 5 minutes and slowly cooling to room temperature.

  • Reaction Assembly: In a 384-well black microplate, combine 50 mM Tris-HCl (pH 7.5), 2 mM MgCl2, 1 mM DTT, and 0.1 mg/mL BSA.

  • Inhibitor Incubation: Add purified recombinant human DNA2 (10 nM final concentration) and titrate the nitroquinoline carboxylic acid inhibitor (e.g., C5) from 0.1 μM to 200 μM. Incubate at 4°C for 15 minutes to allow competitive binding at Site 1.

  • Initiation & Readout: Add the 5'-flap substrate (50 nM final) to initiate the reaction. Incubate at 37°C for 30 minutes. Stop the reaction with 20 mM EDTA.

  • Detection: Measure fluorescence (Ex: 490 nm / Em: 520 nm). Calculate the IC50 using non-linear regression.

  • Counter-Screen (Critical Step): Repeat the exact workflow substituting DNA2 with purified FEN1 and EXO1 to verify target selectivity.

Protocol 2: Cell-Based DNA Fiber Assay for Replication Fork Restart

Causality: To prove that the inhibitor functions in vivo, we must visualize its effect on DNA replication dynamics. Sequential labeling with halogenated nucleotides (IdU and CldU) allows us to track fork progression, stalling (via Hydroxyurea), and restart.

  • Pulse Labeling: Incubate target cancer cells (e.g., U2OS) with 25 μM IdU (Red) for 30 minutes to label ongoing replication forks.

  • Fork Stalling & Inhibition: Wash cells with warm PBS. Treat cells with 2 mM Hydroxyurea (HU) to stall forks, concurrently adding the DNA2 inhibitor (e.g., 20 μM C5) for 2 hours.

  • Restart Labeling: Wash out HU and incubate cells with 250 μM CldU (Green) in the presence of the inhibitor for 30 minutes.

  • Cell Lysis & Spreading: Harvest cells, spot 2 μL of cell suspension onto a glass slide, and lyse with spreading buffer (200 mM Tris-HCl pH 7.4, 50 mM EDTA, 0.5% SDS). Tilt the slide to 15 degrees to allow the DNA fibers to spread via gravity.

  • Immunodetection: Fix fibers in methanol/acetic acid (3:1). Denature DNA with 2.5 M HCl. Immunostain using anti-IdU and anti-CldU primary antibodies, followed by fluorophore-conjugated secondary antibodies.

  • Analysis: Measure the lengths of IdU and CldU tracts using fluorescence microscopy. A reduction in CldU tract length in inhibitor-treated cells confirms the suppression of fork restart and end resection[4].

Validation_Workflow Screen Virtual Screening (Homology Model) InVitro In Vitro Nuclease Assay (5'-Flap Substrate) Screen->InVitro Counter Specificity Counter-Screen (FEN1 / EXO1) InVitro->Counter Selectivity Cell Cell-Based Validation (DNA Fiber Assay) Counter->Cell Validated Hits InVivo In Vivo Xenograft (Mutant p53 Models) Cell->InVivo Lead Optimization

Caption: Step-by-step experimental workflow for the discovery and validation of DNA2 inhibitors.

Quantitative Data & Structure-Activity Relationship (SAR)

The structural evolution of DNA2 inhibitors has yielded compounds with varying degrees of potency and distinct mechanisms. The table below summarizes the quantitative data for the nitroquinoline carboxylic acid scaffold compared to an alternative quinolonedione class.

Compound NameChemical ClassTarget DomainIn Vitro IC50 (DNA2)Glide XP ScoreKey Cellular Phenotype
C5 (NSC-15765) Nitroquinoline Carboxylic AcidHelicase Domain (Site 1)~20 μM−8.3 kcal/molSensitizes cells to Camptothecin; inhibits fork restart[5].
Compound d16 Nitroquinoline Carboxylic AcidHelicase Domain (Site 1)OptimizedN/AHigh in vivo efficacy; synthetic lethality in mutant p53[2].
NSC-105808 QuinolonedioneNuclease Domain1.49 μMN/AInhibits nuclease activity only; no effect on ATPase[7].

Note: While NSC-105808 exhibits a lower IC50 for nuclease inhibition, it does not inhibit DNA binding or ATPase activity[6]. In contrast, the nitroquinoline carboxylic acids (C5 and d16) are competitive inhibitors that shut down the entire multifunctional complex.

Therapeutic Implications & Future Perspectives

The clinical horizon for nitroquinoline carboxylic acids is defined by two major therapeutic strategies:

  • Synthetic Lethality in Mutant p53 Cancers: Somatic mutations in the TP53 gene are among the most common alterations in human cancers. Mutant p53 binds to TopBP1, attenuating its ATR-activating function. This partial defect in ATR signaling makes cancer cells hyper-reliant on DNA2 to manage replication stress. Inhibiting DNA2 with compounds like d16 exploits this vulnerability, driving mutant p53 cells into catastrophic replication failure and apoptosis[2].

  • Synergy with PARP Inhibitors: Currently, PARP inhibitors are largely restricted to cancers with homologous recombination deficiencies (e.g., BRCA1/2 mutations). Because DNA2 inhibitors suppress DNA end resection—effectively inducing a transient "BRCAness" phenotype—combining a nitroquinoline carboxylic acid with a PARP inhibitor demonstrates profound synergistic cell death. This combination strategy has the potential to extend the clinical utility of PARP inhibitors to BRCA-proficient breast and ovarian cancers[8].

References

  • Liu W, Zhou M, Li Z, et al. "A Selective Small Molecule DNA2 Inhibitor for Sensitization of Human Cancer Cells to Chemotherapy." EBioMedicine, 2016;6:73-86. Available at:[Link]

  • Folly-Kossi H, Graves JD, Wilhelms Garan LA, Lin FT, Lin WC. "DNA2 Nuclease Inhibition Confers Synthetic Lethality in Cancers with Mutant p53 and Synergizes with PARP Inhibitors." Cancer Research Communications, 2023;3(10):2096-2112. Available at:[Link]

  • Kumar S, Peng X, Daley J, et al. "Inhibition of DNA2 nuclease as a therapeutic strategy targeting replication stress in cancer cells." Oncogenesis, 2017;6(4):e319. Available at:[Link]

Sources

An In-Depth Technical Guide to 8-Nitroquinoline-2-carboxylic Acid: Handling, Safety, and Analytical Validation

Author: BenchChem Technical Support Team. Date: March 2026

As a highly versatile heterocyclic building block, 8-Nitroquinoline-2-carboxylic acid (CAS 15733-85-4) is a critical intermediate in modern medicinal chemistry and drug development. Its dual functionalization—an electron-withdrawing nitro group at the C8 position and a carboxylic acid at the C2 position—makes it an essential precursor for synthesizing 8-aminoquinoline pharmacophores (widely used in antimalarial and oncology research) and complex coordination ligands.

However, the specific stereoelectronic properties that make this compound synthetically useful also dictate strict handling, storage, and safety protocols. This whitepaper provides researchers and application scientists with a field-proven, mechanistically grounded guide to safely handling and validating this reagent.

Physicochemical Profiling & Hazard Assessment

To design a safe experimental workflow, one must first understand the intrinsic properties of the molecule. The nitro group significantly increases the electrophilicity of the quinoline ring, while the carboxylic acid moiety dictates its solubility and acid-base behavior.

Table 1: Physicochemical Properties [1][3]

ParameterValue / DescriptionMechanistic Implication
CAS Number 15733-85-4Unique identifier for regulatory compliance.
Molecular Formula C₁₀H₆N₂O₄Defines stoichiometry for downstream reactions.
Molecular Weight 218.17 g/mol Used for precise molarity calculations.
LogP 1.39Indicates moderate lipophilicity; guides solvent selection (e.g., soluble in polar aprotic solvents like DMF, DMSO).
Melting Point 176 - 177 °CProximity to thermal decomposition thresholds requires careful monitoring during high-temperature reflux.
Storage Conditions 2-8°C, Dry, Amber VialPrevents photoreduction of the nitro group to nitroso intermediates and minimizes hydrolytic degradation.
Mechanistic Safety Insights (GHS Classification)

Standard Safety Data Sheets (SDS) list hazards, but understanding the causality behind these hazards is vital for drug development professionals [1][4].

Table 2: GHS Hazard Matrix [1]

GHS CodeHazard StatementCausality & Laboratory Implication
H302 Harmful if swallowedAcute toxicity. Requires strict prohibition of food/drink in the laboratory and rigorous glove hygiene.
H315 Causes skin irritationThe compound's moderate lipophilicity allows it to partition into the stratum corneum, causing localized inflammatory responses.
H319 Causes serious eye irritationThe carboxylic acid moiety acts as a severe irritant to the mucous membranes of the eye. Safety goggles are mandatory.
H335 May cause respiratory irritationFine crystalline powders can aerosolize. Inhalation leads to irritation of the respiratory tract due to localized pH changes.
Thermal Potentially EnergeticWhile not a polynitro explosive, the nitro group can undergo exothermic decomposition. Avoid heating dry residue above 200°C [4].
Workflow Visualization: Safety & Analytical Validation

The following workflow establishes a self-validating system for handling 8-Nitroquinoline-2-carboxylic acid, ensuring that material degradation does not compromise downstream synthetic yields.

SafetyWorkflow N1 Material Receipt (Inspect Amber Vial) N2 Storage (2-8°C, Inert Gas) N1->N2 Intact seal N3 Preparation (Fume Hood, GHS07 PPE) N2->N3 Transfer to hood N4 HPLC Purity Check (Newcrom R1) N3->N4 Aliquot sampling N5 Downstream Synthesis N4->N5 Purity > 95% N6 Waste Segregation (Halogen-Free) N4->N6 Degradation detected N5->N6 Reaction completion

Workflow for safe handling and analytical validation of 8-Nitroquinoline-2-carboxylic acid.
Self-Validating Experimental Protocols

To ensure scientific integrity, protocols must include built-in validation steps. Do not proceed to complex derivatizations without first confirming the integrity of the starting material.

Protocol 1: Safe Handling and Reagent Preparation

Causality: Because 8-Nitroquinoline-2-carboxylic acid is a fine powder that poses a respiratory hazard (H335), static electricity during weighing can cause dangerous aerosolization.

  • Environmental Setup: Ensure the chemical fume hood has a face velocity of at least 80-100 fpm. Lay down a disposable anti-static bench mat.

  • PPE Donning: Equip nitrile gloves (double-gloving recommended), a fitted lab coat, and splash-proof safety goggles.

  • Weighing (Self-Validating Step):

    • Use an anti-static weighing boat or a static eliminator (ionizer) near the analytical balance.

    • Validation: Visually inspect the powder. It should be a uniform, pale to distinct yellow powder. If the powder appears dark brown or orange, this indicates photo-degradation or oxidation, and the batch should be analytically quarantined.

  • Dissolution: Transfer the solid directly into a pre-weighed vial containing the reaction solvent (e.g., anhydrous DMF). Cap immediately and purge the headspace with Argon to prevent oxidative degradation.

Protocol 2: HPLC Purity Validation (Newcrom R1 Method)

Causality: Validating purity before synthesis prevents the propagation of photo-degraded byproducts into downstream reactions. The Newcrom R1 column is selected because its reverse-phase characteristics, combined with a polar embedded group, provide superior retention for the highly polar carboxylic acid moiety alongside the hydrophobic quinoline core [2].

  • Sample Preparation: Dissolve 1 mg of 8-Nitroquinoline-2-carboxylic acid in 1 mL of Acetonitrile/Water (50:50 v/v).

  • Mobile Phase Setup:

    • Prepare a mobile phase of Acetonitrile (MeCN), Water, and 0.1% Phosphoric acid.

    • Note: If coupling to Mass Spectrometry (LC-MS), replace phosphoric acid with 0.1% Formic acid to prevent ion suppression [2].

  • Chromatographic Conditions:

    • Column: Newcrom R1 (e.g., 150 x 4.6 mm, 5 µm or 3 µm for UPLC).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm and 280 nm.

  • System Suitability Test (SST): Inject a blank to ensure a stable baseline. Inject the sample. A sharp, symmetrical peak should elute. Tailing indicates unwanted secondary interactions, which can be mitigated by slightly increasing the acid modifier concentration.

Synthetic Utility & Reactivity Landscape

Understanding the divergent pathways of this scaffold is crucial for drug development professionals designing novel therapeutics.

Reactivity Core 8-Nitroquinoline-2-carboxylic acid (Core Scaffold) Red Catalytic Hydrogenation (H2, Pd/C, 1 atm) Core->Red Nitro Reduction Est Esterification (MeOH, H2SO4 reflux) Core->Est Carboxyl Protection Amine 8-Aminoquinoline-2-carboxylic acid (Pharmacophore) Red->Amine Generates chelator Ester Methyl 8-nitroquinoline- 2-carboxylate Est->Ester Yields intermediate

Divergent synthetic pathways from the 8-nitroquinoline-2-carboxylic acid scaffold.
Emergency Response & Waste Management
  • Spill Mitigation: Do not sweep dry powder, as this exacerbates H335 risks. Cover the spill with damp, absorbent pads (using water or a dilute alkaline solution to neutralize the acid). Transfer to a sealed hazardous waste container.

  • Skin Exposure (H315): Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing.

  • Waste Segregation: Dispose of solutions and solid waste in designated Halogen-Free Organic Waste containers. Do not mix with strong reducing agents (e.g., sodium borohydride) in the waste stream, as the nitro group can react exothermically [4].

References
  • Sigma-Aldrich.8-nitroquinoline-2-carboxylic acid | 15733-85-4.
  • SIELC Technologies.Separation of 8-Nitroquinoline-2-carboxylic acid on Newcrom R1 HPLC column.
  • BLD Pharm.15733-85-4 | 8-Nitroquinoline-2-carboxylic acid.
  • Benchchem.2-Methyl-8-nitroquinoline | 881-07-2.

Methodological & Application

Application Note: Oxidation Protocols for the Synthesis of 8-Nitroquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Drug Development Professionals, and Process Engineers Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Introduction & Mechanistic Rationale

8-Nitroquinoline-2-carboxylic acid is a highly versatile building block in medicinal chemistry, serving as a critical precursor for 8-aminoquinoline-based antimalarials, transition metal chelators, and aromatic amide foldamers[1][2]. The synthesis of this compound relies on the controlled oxidation of the C2-methyl group of 8-nitroquinaldine (2-methyl-8-nitroquinoline).

The Causality of Reactivity: The selective functionalization of the C2-methyl group is made possible by the unique electronic landscape of the starting material. The electron-deficient nature of the quinoline ring is heavily amplified by the strong electron-withdrawing effect of the 8-nitro group[3]. This combined pull of electron density significantly increases the acidity of the C2-methyl protons, facilitating tautomerization to an enamine-like intermediate. Consequently, the methyl group becomes highly susceptible to both direct electrophilic oxidation and radical halogenation[1][3].

We present two field-validated methodologies for this transformation: Protocol A (Direct Riley Oxidation) and Protocol B (Tribromination-Hydrolysis) .

Comparative Protocol Analysis

To assist in route selection, the quantitative and operational metrics of both protocols are summarized below.

MetricProtocol A: Direct SeO₂ OxidationProtocol B: Tribromination & Hydrolysis
Overall Yield 65% – 75%85% – 95%
Step Count 1 Step2 Steps
Reaction Time 12 – 18 hours24 – 30 hours (Total)
Key Reagents Selenium dioxide (SeO₂), 1,4-DioxaneBr₂ or NBS, AcOH, aq. H₂SO₄
Scalability Low/Medium (Selenium toxicity/removal)High (Preferred for process chemistry)
Primary Challenge Trace heavy-metal contaminationHandling of corrosive bromine/acids

Experimental Workflows & Methodologies

Protocol A: Direct Riley Oxidation via Selenium Dioxide

Mechanism: Selenium dioxide (SeO₂) reacts with the activated C2-methyl group via an initial ene reaction, followed by a [2,3]-sigmatropic rearrangement. Subsequent elimination yields the aldehyde, which is further oxidized in situ to the carboxylic acid[2].

Step-by-Step Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a reflux condenser, suspend 8-nitroquinaldine (10.0 g, 53.1 mmol) in 100 mL of 1,4-dioxane. Rationale: Dioxane is chosen because its boiling point (101 °C) provides the exact thermal energy required to drive the sigmatropic rearrangement without degrading the nitroquinoline core[2].

  • Reagent Addition: Add SeO₂ (8.8 g, 79.6 mmol, 1.5 equiv.) in one portion.

  • Oxidation: Heat the mixture to reflux for 12–18 hours.

    • Self-Validating Step: The reaction progress is visually indicated by the precipitation of black, elemental selenium (Se⁰) as the SeO₂ is reduced[2].

  • Hot Filtration (Critical): Filter the reaction mixture while still near boiling through a pad of Celite.

    • Causality: 8-Nitroquinoline-2-carboxylic acid has poor solubility in cold organic solvents. If the mixture cools before filtration, the target product will co-precipitate with the toxic colloidal selenium, drastically reducing yield and complicating downstream purification.

  • Isolation: Concentrate the filtrate under reduced pressure to 25% of its original volume. Add cold water to precipitate the pure carboxylic acid. Filter, wash with cold methanol, and dry under a vacuum.

Protocol B: Tribromination and Acidic Hydrolysis

Mechanism: This two-step process avoids heavy metals. First, exhaustive radical bromination replaces all three methyl protons, driven by the thermodynamic stability of the resulting tribromomethyl radical[1]. Second, the sterically hindered tribromomethyl group undergoes nucleophilic displacement by water under strongly acidic conditions to form the carboxylic acid[4].

Step-by-Step Procedure: Step 1: Exhaustive Bromination

  • Setup: Dissolve 8-nitroquinaldine (10.0 g, 53.1 mmol) and anhydrous sodium acetate (13.0 g, 159 mmol) in 100 mL of glacial acetic acid. Rationale: Sodium acetate acts as a buffer to neutralize the HBr generated during the reaction, preventing the premature protonation of the quinoline nitrogen which would deactivate the ring toward radical propagation.

  • Halogenation: Dropwise, add bromine (26.0 g, 162 mmol, 3.05 equiv.) while maintaining the temperature at 80 °C. Stir for 6 hours.

  • Isolation: Pour the mixture into 500 mL of ice water. The intermediate, 2-(tribromomethyl)-8-nitroquinoline, will precipitate as a heavy solid[1]. Filter and wash with water.

    • Self-Validating Step: TLC (Hexane/EtOAc 3:1) will show a complete shift from the starting material to a significantly higher Rf spot (due to the lipophilic -CBr₃ group)[3].

Step 2: Acidic Hydrolysis

  • Setup: Suspend the crude 2-(tribromomethyl)-8-nitroquinoline in 150 mL of 30% (v/v) aqueous sulfuric acid (H₂SO₄).

  • Hydrolysis: Heat the suspension to reflux for 18 hours[4].

    • Causality: The highly electron-deficient -CBr₃ group is resistant to standard basic hydrolysis. Strong acidic conditions at reflux are required to protonate the quinoline nitrogen, which further withdraws electron density from the C2 position, making it highly susceptible to nucleophilic attack by water[4].

  • Isolation: Cool the reaction mixture to 0–5 °C. The highly polar 8-nitroquinoline-2-carboxylic acid will precipitate directly from the acidic aqueous layer[4]. Filter, wash with ice-cold water until the filtrate is pH neutral, and dry.

Pathway Visualization

Workflow SM 8-Nitroquinaldine (2-Methyl-8-nitroquinoline) SeO2 Protocol A: Riley Oxidation Reagent: SeO2 / Dioxane Conditions: Reflux, 12-18h SM->SeO2 Direct Pathway Brom Protocol B (Step 1): Tribromination Reagent: Br2 / NaOAc Conditions: AcOH, 80°C SM->Brom Indirect Pathway Product 8-Nitroquinoline-2-carboxylic acid (Target Product) SeO2->Product -Se(0), -H2O Inter Intermediate: 2-(Tribromomethyl)-8-nitroquinoline Brom->Inter Exhaustive Halogenation Hydro Protocol B (Step 2): Hydrolysis Reagent: 30% aq. H2SO4 Conditions: Reflux, 18h Inter->Hydro Acidic Cleavage Hydro->Product -3HBr

Figure 1: Divergent oxidation pathways of 8-nitroquinaldine to 8-nitroquinoline-2-carboxylic acid.

References

1.[4] Approach to the synthesis of 8-nitroquinoline-2-carboxylic acid in high yield. ResearchGate. Available at: 2.[3] 2-Methyl-8-nitroquinoline | 881-07-2. Benchchem. Available at: 3.[1] Manipulating electron transfer – the influence of substituents on novel copper guanidine quinolinyl complexes. PMC (PubMed Central). Available at: 4.[2] Methyl 8-aminoquinoline-2-carboxylate | 87831-39-8. Benchchem. Available at:

Sources

Application Note: Preparation and Isolation of 8-Aminoquinoline-2-carboxylic Acid via Catalytic Reduction

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Strategic Rationale

8-Aminoquinoline-2-carboxylic acid (8-AQA) is a highly privileged structural motif in modern synthetic chemistry. It serves as a foundational building block for abiotic aromatic foldamers [1] and acts as a powerful bidentate (


 or 

) directing group for palladium-catalyzed C–H functionalization [2].

The synthesis of 8-AQA typically proceeds via the reduction of its nitro-analogue, 8-nitroquinoline-2-carboxylic acid (8-NQA) . While the reduction of aromatic nitro groups is a textbook transformation, the presence of the adjacent quinoline nitrogen and the carboxylic acid moiety introduces significant operational challenges. This application note details the optimized catalytic reduction strategies—specifically comparing direct gaseous hydrogenation with transfer hydrogenation—to achieve quantitative yields while avoiding common pitfalls such as catalyst poisoning and product sequestration.

Mechanistic Causality & Experimental Strategy

The Metal-Chelation Trap

Traditional dissolving metal reductions (e.g.,


, 

, or

) are highly effective for standard nitroarenes. However, applying these to 8-NQA is a strategic error. The resulting 8-AQA product is a potent chelator. If reduced using iron or tin, the newly formed amino acid will strongly coordinate the transition metal ions (

or

) in the reaction medium. This complexation makes the workup and isolation of the free ligand extremely difficult, often resulting in intractable emulsions and severely depressed yields (<50%).
The Catalytic Solution: Direct vs. Transfer Hydrogenation

To bypass the chelation trap, heterogeneous catalytic hydrogenation over Palladium on Carbon (Pd/C) is the mandated approach. This method ensures a self-validating, clean workup where the only byproduct is water.

  • Standard Hydrogenation (

    
     gas):  Provides the cleanest atom economy. However, if the 8-NQA precursor was synthesized via routes involving sulfur (e.g., thioether functionalization for specific foldamer sidechains), trace impurities can rapidly poison the Pd catalyst, rendering the reaction sluggish [3].
    
  • Transfer Hydrogenation (Ammonium Formate): Ammonium formate (

    
    ) decomposes into 
    
    
    
    ,
    
    
    , and
    
    
    in the presence of Pd/C. This generates hydrogen in situ directly at the catalyst surface, drastically increasing the local concentration of the reducing agent. This kinetic boost rapidly drives the reaction through the transient hydroxylamine intermediate and successfully overcomes mild catalyst poisoning [4].

Pathway A 8-Nitroquinoline-2-carboxylic acid (Precursor) B Hydroxylamine Intermediate (Transient) A->B Pd/C, H2 or NH4HCO2 (-H2O) C 8-Aminoquinoline-2-carboxylic acid (Target Scaffold) B->C Pd/C, H2 or NH4HCO2 (-H2O)

Catalytic reduction pathway of 8-nitroquinoline-2-carboxylic acid to the amino target.

Quantitative Data & Strategy Comparison

To aid in protocol selection, the following table summarizes the operational metrics of various reduction strategies based on empirical laboratory data.

Table 1: Comparison of Reduction Strategies for 8-NQA

MethodReagents & ConditionsReaction TimeYieldScalabilityKey Advantage / Disadvantage
Transfer Hydrogenation

, 10% Pd/C, MeOH/THF
1–2 h>95%MediumAdvantage: Rapid, resists mild catalyst poisoning.
Direct Hydrogenation

(1 atm), 10% Pd/C, MeOH
4–6 h>90%HighAdvantage: Cleanest atom economy, volatile byproducts.
Dissolving Metal Fe powder,

, EtOH/

8–12 h<50%LowDisadvantage: Severe metal chelation issues during workup.

Experimental Protocols

Protocol A: Transfer Hydrogenation (Recommended for Speed & Impure Substrates)

This protocol utilizes ammonium formate to ensure rapid conversion.

  • Substrate Dissolution: In a flame-dried 250 mL round-bottom flask, dissolve 8-nitroquinoline-2-carboxylic acid (1.0 equiv, e.g., 5.0 mmol) in a 1:1 mixture of anhydrous Methanol and THF (50 mL). Note: THF aids in solubilizing the rigid quinoline backbone.

  • Catalyst Addition: Flush the flask with Nitrogen gas for 5 minutes. Carefully add 10 wt% Pd/C (0.1 equiv by weight). Caution: Pd/C is highly pyrophoric; never add dry Pd/C to a methanol vapor-rich environment without an inert blanket.

  • Hydrogen Donor Addition: Add Ammonium Formate (

    
    , 5.0 equiv) in a single portion.
    
  • Reaction: Equip the flask with a reflux condenser and stir the mixture at 40 °C for 1–2 hours. Gas evolution (

    
    , 
    
    
    
    ) will be immediately visible.
  • Monitoring: Monitor via TLC (Dichloromethane:Methanol 9:1). The starting material (UV dark) will convert to a highly fluorescent (blue/green under 365 nm UV) product spot.

Protocol B: Direct Hydrogenation (Recommended for High-Purity Scale-up)

This protocol utilizes


 gas for a completely traceless reduction.
  • Setup: Dissolve the precursor (1.0 equiv) in anhydrous Methanol (0.1 M concentration).

  • Catalyst: Add 10 wt% Pd/C under a Nitrogen atmosphere.

  • Purge & React: Evacuate the flask and backfill with

    
     gas via a balloon (repeat 3 times). Stir vigorously at room temperature (25 °C) under 1 atm of 
    
    
    
    for 4–6 hours.
Universal Workup & Isolation (Self-Validating System)

Because the reaction avoids soluble metal reductants, the workup is purely physical:

  • Filter the crude reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad thoroughly with hot Ethyl Acetate (3 × 30 mL) to ensure complete elution of the highly polar amino acid.

  • Concentrate the filtrate in vacuo.

  • Validation: The resulting solid should be bright yellow/orange. Recrystallize from cold methanol if trace formate salts remain.

Workflow Step1 1. Substrate Dissolution (MeOH/THF 1:1) Step2 2. Catalyst Addition (10 wt% Pd/C, N2 Atmosphere) Step1->Step2 Step3 3. Hydrogenation (H2 Gas or NH4HCO2, RT to 40°C) Step2->Step3 Step4 4. Filtration (Celite Pad, Hot EtOAc Wash) Step3->Step4 Step5 5. Concentration & Isolation (In vacuo, Recrystallization) Step4->Step5

Step-by-step experimental workflow for the isolation of 8-aminoquinoline-2-carboxylic acid.

Analytical Validation

To ensure the structural integrity of the synthesized 8-AQA, verify the product against the following analytical benchmarks. The disappearance of the downfield nitro-aromatic protons and the emergence of the broad amine signal are the primary indicators of success.

Table 2: Analytical Characterization Benchmarks

Analytical TechniqueSignal / ShiftAssignment / Structural Implication

H NMR (DMSO-

)

~12.8 ppm (br s, 1H)
Carboxylic acid -OH (Confirms acid moiety remains intact)

H NMR (DMSO-

)

~6.6 - 6.9 ppm (br s, 2H)
Primary amine -NH

(Confirms successful nitro reduction)

C NMR (DMSO-

)

~165.0 ppm
Carbonyl Carbon (C=O) of the carboxylic acid
ESI-MS (Positive Mode) m/z 189.06 [M+H]

Exact mass confirmation of

TLC (DCM:MeOH 9:1) R

~ 0.3
Highly fluorescent under UV 365 nm (unlike the nitro precursor)

References

  • Generalizing the Aromatic δ‐Amino Acid Foldamer Helix. Chemistry - A European Journal (2022).[Link]

  • Synthesis and Physical Properties of Helical Nanosized Quinoline-based Foldamers. ULiège ORBi (2016).[Link]

  • Solid phase synthesis of oligoethylene glycol-functionalized quinolinecarboxamide foldamers with enhanced solubility properties. Comptes Rendus Chimie (2016).[Link]

Application Notes and Protocols for the Synthesis and Evaluation of 8-Nitroquinoline-Based Antileishmanial Agents

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Novel Antileishmanial Chemotherapeutics

Leishmaniasis, a spectrum of diseases caused by protozoan parasites of the Leishmania genus, remains a significant global health burden, affecting millions in tropical and subtropical regions. The current therapeutic arsenal is plagued by limitations including high toxicity, parenteral administration routes, growing parasite resistance, and prohibitive costs. This landscape underscores the urgent need for novel, safe, and effective oral antileishmanial drugs.

The quinoline nucleus is a "privileged scaffold" in medicinal chemistry, forming the core of numerous therapeutic agents. Within this class, the 8-nitroquinoline scaffold has emerged as a particularly promising starting point for the development of potent antileishmanial compounds.[1][2] This guide provides a comprehensive overview of the synthesis, in vitro evaluation, and structure-activity relationship (SAR) analysis of 8-nitroquinoline derivatives, designed for researchers and drug development professionals dedicated to combating this neglected tropical disease.

Part I: Chemical Synthesis of 8-Nitroquinoline Derivatives

The synthetic strategy hinges on the initial construction of the core 8-nitroquinoline scaffold, followed by systematic structural modifications to optimize biological activity and minimize host cell toxicity.

Rationale for the 8-Nitroquinoline Scaffold

The selection of the 8-nitroquinoline scaffold is hypothesis-driven. The nitro group at the 8-position is a strong electron-withdrawing group that can modulate the electronic properties of the entire heterocyclic system. This feature is often crucial for interactions with biological targets within the parasite. Furthermore, this scaffold provides multiple sites for chemical derivatization, allowing for a thorough exploration of the chemical space to identify analogues with improved potency and selectivity. Initial studies have identified specific derivatives, such as 2-hydroxy-8-nitroquinoline, as a key antileishmanial pharmacophore, validating this scaffold as a promising foundation for drug discovery.[1]

Protocol: Synthesis of the 8-Nitroquinoline Core via Skraup Reaction

The Skraup synthesis is a classic and effective method for constructing the quinoline ring system. It involves the reaction of an aniline with glycerol, an oxidizing agent, and sulfuric acid.

Causality Behind Experimental Choices:

  • o-Nitroaniline: The starting material that provides the benzene ring and the critical nitro group at the desired position.

  • Glycerol: Dehydrates in the presence of hot sulfuric acid to form acrolein, the α,β-unsaturated aldehyde that undergoes a Michael addition with the aniline.

  • Arsenic Acid / Sulfuric Acid: Concentrated sulfuric acid acts as both a catalyst and a dehydrating agent. An oxidizing agent (traditionally arsenic acid, though milder alternatives are now preferred for safety reasons) is required for the final dehydrogenation step to form the aromatic quinoline ring.[3]

  • Temperature Control: The Skraup reaction is highly exothermic and can become violent if not carefully controlled. Precise temperature management is critical for both safety and yield.[4]

Step-by-Step Protocol:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, carefully mix o-nitroaniline (1.0 eq), glycerol (3.0 eq), and arsenic acid (1.2 eq).

  • Acid Addition: With vigorous stirring, slowly add concentrated sulfuric acid (2.5 eq) dropwise from the dropping funnel. The temperature of the mixture will rise; maintain it below 120°C using an ice bath if necessary.

  • Heating: After the addition is complete, heat the reaction mixture carefully to 130-140°C for 3-4 hours. The reaction is typically vigorous at the beginning.

  • Work-up: Allow the mixture to cool to room temperature. Cautiously pour the mixture into a large volume of cold water with stirring.

  • Neutralization & Extraction: Neutralize the aqueous solution with concentrated sodium hydroxide solution until alkaline. This will precipitate the crude 8-nitroquinoline. The product can be extracted with a suitable organic solvent (e.g., chloroform).

  • Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product is then purified by recrystallization from ethanol or by column chromatography to yield pure 8-nitroquinoline.[3]

Protocol: Synthesis of 4-Substituted 8-Nitroquinolin-2(1H)-one Derivatives

Structure-activity relationship studies have shown that substitutions at various positions can significantly impact antileishmanial activity. For instance, while aminated moieties at position 4 are unfavorable, introducing phenoxy or thiophenoxy groups can maintain or enhance the desired biological profile.[2] This can be achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction.

Step-by-Step Protocol:

  • Precursor Synthesis: Synthesize the 4-chloro-8-nitroquinolin-2(1H)-one precursor from 8-nitroquinolin-2(1H)-one using a standard chlorinating agent like phosphorus oxychloride.

  • SNAr Reaction: In a suitable solvent like DMF, dissolve the 4-chloro-8-nitroquinolin-2(1H)-one precursor (1.0 eq).

  • Nucleophile Addition: Add the desired nucleophile, such as a substituted phenol or thiophenol (1.1 eq), and a non-nucleophilic base like potassium carbonate (2.0 eq).

  • Heating: Heat the reaction mixture at 80-100°C and monitor its progress by TLC.

  • Work-up and Purification: After the reaction is complete, cool the mixture, pour it into water, and extract the product with an organic solvent. The crude product is then purified by column chromatography to yield the desired 4-substituted derivative.

Diagram: Synthetic Workflow for 8-Nitroquinoline Analogs

G cluster_0 Core Synthesis cluster_1 Derivatization Strategy A o-Nitroaniline + Glycerol B Skraup Reaction (H2SO4, Oxidizing Agent) A->B Reactants C 8-Nitroquinoline (Core Scaffold) B->C Product D Precursor Synthesis (e.g., 2-hydroxy or 4-chloro) C->D Starting Material for Derivatization E SNAr Reaction with Phenols/Thiols D->E Substrate F Library of Analogs E->F Products

Caption: General workflow for synthesizing 8-nitroquinoline antileishmanial agents.

Part II: In Vitro Biological Evaluation Protocols

A robust and logical screening cascade is essential to identify promising lead compounds. The process begins with assessing activity against the easily cultured promastigote form of the parasite, followed by evaluation against the clinically relevant intracellular amastigote form, and finally, determining host cell cytotoxicity to establish a selectivity index.

Protocol: Anti-Promastigote Activity Assay (IC₅₀ Determination)

This initial assay determines the concentration of a compound required to inhibit the growth of Leishmania promastigotes by 50%. The resazurin reduction assay is a reliable and widely used colorimetric method that measures metabolic activity as an indicator of cell viability.[5][6]

Materials:

  • Leishmania donovani or L. infantum promastigotes in logarithmic growth phase.

  • Complete culture medium (e.g., M199 or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS).

  • Test compounds dissolved in DMSO (stock solution).

  • Amphotericin B or Miltefosine as a positive control.

  • Resazurin sodium salt solution (0.125 mg/mL in PBS).

  • 96-well microtiter plates.

Step-by-Step Protocol:

  • Cell Seeding: Dispense 100 µL of promastigote culture (1 x 10⁶ cells/mL) into each well of a 96-well plate.

  • Compound Addition: Prepare serial dilutions of the test compounds and positive control in the culture medium. Add 100 µL of these dilutions to the wells. Include wells with untreated cells (negative control) and medium only (blank).

  • Incubation: Incubate the plates at 24-26°C for 72 hours.[6][7]

  • Resazurin Addition: Add 20 µL of resazurin solution to each well and incubate for another 4-6 hours, or until a color change from blue to pink is observed in the negative control wells.

  • Data Acquisition: Measure the absorbance at 570 nm and 600 nm (reference wavelength) using a microplate reader.

  • Data Analysis: Calculate the percentage of growth inhibition for each concentration relative to the negative control. Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve using appropriate software.

Protocol: Mammalian Cell Cytotoxicity Assay (CC₅₀ Determination)

This assay is crucial to determine the concentration of a compound that is toxic to host cells, which is necessary for calculating the selectivity of the compound.

Materials:

  • Mammalian cell line (e.g., murine J774A.1 macrophages or human THP-1 monocytes).[1][5][8]

  • Appropriate culture medium (e.g., DMEM or RPMI-1640 with 10% FBS).

  • Test compounds and a reference cytotoxic agent (e.g., Doxorubicin).

  • MTT or Resazurin solution.

Step-by-Step Protocol:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell adherence.

  • Compound Addition: Add serial dilutions of the test compounds to the cells.

  • Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.[9]

  • Viability Assessment: Add MTT or resazurin solution and incubate for 2-4 hours. If using MTT, subsequently solubilize the formazan crystals with DMSO.

  • Data Acquisition & Analysis: Measure absorbance as appropriate for the chosen reagent. Calculate the 50% cytotoxic concentration (CC₅₀) in the same manner as the IC₅₀.

Protocol: Anti-Amastigote Activity Assay (IC₅₀ Determination)

This is the most clinically relevant in vitro assay, as it measures the compound's ability to eliminate the intracellular amastigote form of the parasite residing within host macrophages.

Step-by-Step Protocol:

  • Macrophage Seeding: Seed macrophages (e.g., J774A.1) in a 96-well plate (or a multi-well chamber slide for microscopic analysis) and incubate overnight to allow adherence.

  • Infection: Infect the adherent macrophages with stationary-phase promastigotes at a parasite-to-macrophage ratio of approximately 10:1. Incubate for 24 hours to allow for phagocytosis and transformation of promastigotes into amastigotes.

  • Removal of Extracellular Parasites: Wash the wells gently with pre-warmed medium to remove any non-phagocytosed promastigotes.

  • Compound Addition: Add fresh medium containing serial dilutions of the test compounds.

  • Incubation: Incubate the plates for another 72 hours at 37°C with 5% CO₂.[6]

  • Quantification:

    • Microscopic Method: Fix the cells with methanol, stain with Giemsa, and count the number of amastigotes per 100 macrophages under a light microscope.

    • Reporter Gene Method: If using fluorescent protein-expressing parasites, quantify the infection rate via fluorometry or flow cytometry.[10]

    • Biochemical Method: Use the resazurin assay, where the signal primarily reflects the viability of the host macrophages. A higher signal indicates that the compound has killed the intracellular parasites without killing the host cell.[6]

  • Data Analysis: Calculate the percentage of infection inhibition relative to untreated infected cells and determine the IC₅₀ value.

Diagram: In Vitro Screening Cascade

G A Synthesized 8-Nitroquinoline Derivative Library B Primary Screen: Anti-Promastigote Assay A->B D Secondary Screen: Cytotoxicity Assay A->D C IC50 vs. Promastigotes B->C F Confirmatory Screen: Anti-Amastigote Assay C->F Active Compounds E CC50 vs. Mammalian Cells D->E H Calculate Selectivity Index (SI) SI = CC50 / IC50 (amastigote) E->H G IC50 vs. Intracellular Amastigotes F->G G->H I Prioritize Hits (SI > 10) H->I

Caption: A logical workflow for the in vitro evaluation of antileishmanial compounds.

Part III: Data Interpretation and SAR Insights

Systematic evaluation of the biological data is key to understanding the structure-activity relationship (SAR) and guiding the next cycle of compound design and synthesis.

Data Presentation

Quantitative data should be summarized in a clear, tabular format to facilitate comparison between compounds. The Selectivity Index (SI) , calculated as the ratio of CC₅₀ (mammalian cells) to IC₅₀ (intracellular amastigotes), is the most critical parameter for identifying promising drug candidates.[5][9] An SI value greater than 10 is generally considered a good starting point for a potential drug candidate.[9]

Compound IDStructure ModificationIC₅₀ Promastigote (µM)IC₅₀ Amastigote (µM)CC₅₀ J774A.1 (µM)Selectivity Index (SI)
Ref-1Amphotericin B0.10.0525.0500
1 8-Nitroquinoline15.212.5>100>8
2 2-Hydroxy-8-nitroquinoline7.6[1]6.5[1]>100[1]>15.4
3 4-Phenoxy-8-nitroquinolin-2(1H)-one5.44.8>100>20.8
4 4-Amino-8-nitroquinolin-2(1H)-one>50>50>100--

Table based on representative data from literature sources.[1][2]

Interpreting the SAR

The data in the table reveals critical SAR insights:

  • The Core Scaffold (1): The basic 8-nitroquinoline scaffold shows modest activity.

  • Position 2 Substitution (2): The introduction of a hydroxyl group at position 2 (forming the 2-hydroxy-8-nitroquinoline pharmacophore) significantly improves antileishmanial potency against both promastigotes and amastigotes, with low cytotoxicity.[1]

  • Position 4 Substitution (3 & 4): The nature of the substituent at position 4 is critical. A phenoxy group (3) can maintain or slightly improve activity, whereas an amino group (4) leads to a complete loss of activity, highlighting a key negative design element.[2]

Diagram: Logic of SAR Analysis

G cluster_0 Input Data cluster_1 Analysis cluster_2 Output Structure Chemical Structure Identify_Trends Identify SAR Trends Structure->Identify_Trends IC50 Potency (IC50) Calculate_SI Calculate SI (CC50 / IC50) IC50->Calculate_SI IC50->Identify_Trends CC50 Toxicity (CC50) CC50->Calculate_SI Lead_Compound Lead Compound (High Potency, High SI) Calculate_SI->Lead_Compound Design_Principles Next-Gen Design Principles (Favorable/Unfavorable Groups) Identify_Trends->Design_Principles

Part IV: Insights into the Mechanism of Action

While the precise mechanism of action for many 8-nitroquinoline derivatives is still under investigation, studies on related quinoline compounds suggest they may exert their antileishmanial effect through a multi-pronged attack. Evidence suggests that some derivatives can induce programmed cell death (apoptosis) in Leishmania promastigotes.[11] Concurrently, these compounds may stimulate infected host macrophages to produce nitric oxide (NO), a primary effector molecule that leads to the destruction of intracellular amastigotes.[11] This dual action—directly killing the parasite and enhancing the host's microbicidal response—makes this scaffold particularly attractive for further development.

Diagram: Proposed Dual Mechanism of Action

G cluster_0 Direct Parasite Effect cluster_1 Host-Mediated Effect Compound 8-Nitroquinoline Derivative Leishmania Leishmania Parasite Compound->Leishmania Macrophage Infected Macrophage Compound->Macrophage Apoptosis Induction of Apoptosis Leishmania->Apoptosis NO_Production Stimulation of Nitric Oxide (NO) Production Macrophage->NO_Production Amastigote_Killing Killing of Intracellular Amastigotes NO_Production->Amastigote_Killing

Caption: Proposed dual mechanism of 8-nitroquinoline derivatives against Leishmania.

Conclusion

The 8-nitroquinoline scaffold represents a validated and promising platform for the discovery of new antileishmanial drugs. Through systematic chemical synthesis and a hierarchical in vitro screening approach, it is possible to identify derivatives with high potency against the clinically relevant intracellular amastigote stage of Leishmania and a favorable selectivity index. The protocols and insights provided in this guide offer a robust framework for researchers to advance the development of this chemical series, with the ultimate goal of delivering a new, effective, and accessible treatment for leishmaniasis.

References

  • Nepveu, F., et al. (2012). Discovery of a new antileishmanial hit in 8-nitroquinoline series. European Journal of Medicinal Chemistry. [Link]

  • Buckner, F. S., & Wilson, A. J. (Year not available). Drug cytotoxicity assay for african trypanosomes and leishmania species. Antimicrobial Agents and Chemotherapy. [Link]

  • Kyriazis, J. D., et al. (2021). In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values. Bio-protocol. [Link]

  • Serrano-Martin, X., et al. (2012). Flow Cytometric Screening for Anti-Leishmanials in a Human Macrophage Cell Line. Journal of Visualized Experiments. [Link]

  • Barros, A. M. C., et al. (2024). Antileishmanial activity in silico and in vitro of semi-synthetic derivatives obtained from natural products. Scientia Plena. [Link]

  • Nepveu, F., et al. (2015). Looking for new antileishmanial derivatives in 8-nitroquinolin-2(1H)-one series. European Journal of Medicinal Chemistry. [Link]

  • Semantic Scholar. (n.d.). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. [Link]

  • Heidari-Kharaji, M., et al. (2019). In-vitro and In-vivo Antileishmanial Activity of a Compound Derived of Platinum, Oxaliplatin, against Leishmania Major. Galen Medical Journal. [Link]

  • Tumber, A., et al. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Royal Society of Chemistry. [Link]

  • Drake, N. L., et al. (n.d.). 6-methoxy-8-nitroquinoline. Organic Syntheses Procedure. [Link]

  • Wang, Y., et al. (2018). Anti-Leishmanial and Cytotoxic Activities of a Series of Maleimides: Synthesis, Biological Evaluation and Structure-Activity Relationship. Molecules. [Link]

  • de Morais, L. T., et al. (2025). In Vitro and Ultrastructural Evaluation of the Cytotoxic and Antileishmanial Activities of Thiosemicarbazone Compounds Against Promastigotes and Axenic Amastigotes of Leishmania infantum. Molecules. [Link]

  • Ochiai, E., & Naito, T. (n.d.). NITRATION OF 8-HYDROXYQUINOLINE WITH DILUTE NITRIC ACID AND NITROUS ACID. Journal of Pharmaceutical Sciences. [Link]

  • PrepChem. (n.d.). Preparation of 8-nitroquinoline. PrepChem.com. [Link]

  • Singh, B., et al. (2005). Synthesis, antimalarial, antileishmanial, and antimicrobial activities of some 8-quinolinamine analogues. Bioorganic & Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of new quinoline derivatives as antileishmanial and antitrypanosomal agents. [Link]

  • Al-Busafi, S. N., et al. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. [Link]

  • Google Patents. (n.d.). Process for production of 8-NHR quinolines.
  • da Silva, J. P., et al. (2021). Evolution of the Quinoline Scaffold for the Treatment of Leishmaniasis: A Structural Perspective. Pharmaceuticals. [Link]

  • de Souza, J. B., et al. (2025). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. Pharmaceuticals. [Link]

  • de Souza, J. B., et al. (2025). Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. ResearchGate. [Link]

  • Duarte, M. C., et al. (2023). High Selectivity of 8-Hydroxyquinoline on Leishmania (Leishmania) and Leishmania (Viannia) Species Correlates with a Potent Therapeutic Activity In Vivo. Pharmaceuticals. [Link]

  • Al-Busafi, S. N., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules. [Link]

  • Riyajan, S., & Sakunpak, A. (2018). Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities. Heliyon. [Link]

  • McChesney, J. D. (n.d.). Considerations about the structure-activity relationships of 8-aminoquinoline antimalarial drugs. WHO IRIS. [Link]

  • ResearchGate. (n.d.). Structural–antileishmanial activity relationship study of quinoline derivatives (16) reported until mid-2013. [Link]

  • Bingul, M., et al. (2017). Can Functionalization of Quinoline Derivatives Be Exploited to Control Quinolines Cytotoxic Effects? Avicenna Journal of Medical Biotechnology. [Link]

  • de Rycker, M., et al. (2020). Structure and Antiparasitic Activity Relationship of Alkylphosphocholine Analogues against Leishmania donovani. Molecules. [Link]

  • Prachayasittikul, V., et al. (2017). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy. [Link]

Sources

Protocol for reducing 8-nitro group to 8-amino in quinoline carboxylic acids

Author: BenchChem Technical Support Team. Date: March 2026

Chemoselective Reduction of 8-Nitroquinoline Carboxylic Acids: A Methodological Guide

The 8-aminoquinoline carboxylic acid scaffold is a privileged pharmacophore, serving as a critical building block in the development of foldamers, antimalarials, and broad-spectrum antibacterial agents such as fluoroquinolones[1]. The reduction of the 8-nitro precursor is frequently the pivotal penultimate step in these synthetic sequences. However, this transformation presents unique challenges: the amphoteric nature of the product (which contains both a basic amino/quinoline moiety and an acidic carboxylic acid) complicates isolation, while the frequent presence of labile functional groups (such as halogens) demands rigorous chemoselectivity[2].

This guide provides field-proven, self-validating protocols for this critical transformation, balancing yield, chemoselectivity, and scalability.

Mechanistic Rationale & Strategic Selection

The primary driver for selecting a reduction protocol is the substrate's substitution pattern, specifically the presence or absence of aryl-halides.

  • Catalytic Hydrogenation (Pd/C): This method operates via the sequential transfer of hydrogen to the nitro group, proceeding through nitroso and hydroxylamine intermediates. While highly efficient and requiring minimal workup, palladium-catalyzed methods are prone to inducing hydrodehalogenation in substrates bearing aryl chlorides, bromides, or iodides[1][2]. To suppress side reactions and accelerate the final reduction step, additives like ammonium metavanadate (

    
    ) are often employed[1].
    
  • Metal-Mediated Chemical Reduction (SnCl₂ or Fe): Stannous chloride (

    
    ) and Iron (
    
    
    
    ) powder operate via single-electron transfer mechanisms. These reagents are highly chemoselective, quantitatively reducing the nitro group without cleaving sensitive aryl-halogen bonds[2][3].
Quantitative Comparison of Reduction Strategies
Reduction MethodReagents & ConditionsChemoselectivity ProfileTypical YieldPrimary Application
Catalytic Hydrogenation 10% Pd/C, H₂ (or transfer), EtOAc/EtOHLow (Cleaves Ar-X bonds)85–98%Halogen-free quinoline carboxylic acids[1]
Stannous Reduction SnCl₂·2H₂O, EtOH, 80 °CHigh (Tolerates F, Cl, Br, I)75–90%Halogenated discovery-scale intermediates[3]
Dissolving Metal Fe powder, HCl or NH₄Cl, RefluxHigh (Tolerates halogens)70–85%Scalable synthesis of halogenated substrates[2]

Decision Workflow

ReductionWorkflow Start 8-Nitroquinoline Carboxylic Acid CheckHalogen Contains Halogens (F, Cl, Br, I)? Start->CheckHalogen PdC Catalytic Hydrogenation (Pd/C, H2 or Transfer) CheckHalogen->PdC No SnCl2 Chemical Reduction (SnCl2 or Fe/HCl) CheckHalogen->SnCl2 Yes Workup1 Filter Catalyst, Isoelectric Precipitation PdC->Workup1 Workup2 Basic Workup (pH 7-8), Tin/Iron Salt Removal SnCl2->Workup2 Product 8-Aminoquinoline Carboxylic Acid Workup1->Product Workup2->Product

Caption: Workflow for selecting the optimal 8-nitroquinoline reduction protocol.

Experimental Protocols

Protocol A: Catalytic Hydrogenation (For Halogen-Free Substrates)

Adapted from the synthesis of quinolinecarboxamide foldamers[1].

Causality Note: A mixed solvent system of EtOAc/EtOH (4:1) is utilized to ensure the starting material remains soluble while allowing the amphoteric amino acid product to be isolated via concentration and isoelectric precipitation.

  • Reaction Setup: Dissolve the 8-nitroquinoline carboxylic acid (1.0 equiv) in a 4:1 mixture of EtOAc/EtOH (approx. 0.015 M concentration).

  • Catalyst Addition: Carefully add 10% Pd/C (10% by mass relative to the substrate) under an inert nitrogen atmosphere to prevent auto-ignition.

  • Additive Introduction: Add

    
     (0.2 equiv). Mechanistic insight: This additive suppresses the accumulation of stable hydroxylamine intermediates, driving the reaction to the fully reduced amine[1].
    
  • Reduction: Purge the vessel with hydrogen gas (or heat to 95 °C if using a transfer hydrogenation variant). Stir vigorously until hydrogen uptake ceases or TLC indicates complete consumption of the starting material.

  • Workup: Filter the hot reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite cake thoroughly with hot EtOH.

  • Isolation: Concentrate the filtrate under reduced pressure. Adjust the pH to the isoelectric point of the specific quinoline derivative (typically pH 4.5–6.0) using 1M HCl or saturated NaHCO₃ to precipitate the pure 8-aminoquinoline carboxylic acid.

Protocol B: Chemoselective Stannous Chloride Reduction (For Halogenated Substrates)

Adapted from the synthesis of NTR-bioactivated antikinetoplastid molecules[3] and fluorinated quinolines[2].

Causality Note:


 requires elevated temperatures to overcome the activation energy of the single-electron transfer process. The critical challenge in this protocol is the removal of tin salts during workup, which is achieved by converting them into insoluble tin(IV) oxides/hydroxides at a mildly basic pH.
  • Reaction Setup: Suspend the halogenated 8-nitroquinoline carboxylic acid (1.0 equiv) in absolute ethanol (0.1 M).

  • Reagent Addition: Add Stannous Chloride dihydrate (

    
    , 5.0 equiv) in a single portion.
    
  • Reduction: Heat the mixture to 80 °C (reflux) for 3 to 5 hours. The initially yellow suspension will typically transition to a darker, homogeneous solution as the amine forms[3].

  • Quench & Precipitation: Cool the mixture to room temperature and pour it into crushed ice. Slowly add a saturated aqueous solution of

    
     or 1M 
    
    
    
    until the pH reaches 7.5–8.0. Crucial Step: A thick white emulsion of tin salts will form. Do not over-basify, as the carboxylic acid moiety will become highly water-soluble, reducing isolated yield.
  • Extraction: Filter the entire biphasic mixture through a thick pad of Celite to remove the tin salts. Extract the aqueous filtrate with Ethyl Acetate (3x).

  • Isolation: Dry the combined organic layers over anhydrous

    
    , filter, and concentrate in vacuo to yield the target 8-aminoquinoline carboxylic acid.
    

Trustworthiness: Self-Validating Systems & Analytics

To ensure the integrity of the protocol, the following self-validating analytical checks must be employed to confirm successful reduction:

  • Visual Causality: Nitroquinolines are typically pale to bright yellow. Upon reduction, the reaction mixture often shifts to a darker hue, and the isolated 8-amino product will exhibit strong fluorescence under 365 nm UV light[2].

  • Chromatographic Shift (TLC): The introduction of the basic amine causes the product to streak on standard silica plates. Use a modified eluent containing 1% Triethylamine (

    
    ) or Acetic Acid (
    
    
    
    ) depending on the molecule's isoelectric point. The product spot will stain vividly with Ninhydrin, confirming the presence of a primary amine.
  • NMR Causality: In

    
     NMR, the strongly electron-withdrawing nitro group deshields the adjacent aromatic protons. Upon reduction to the electron-donating amino group (+M effect), the C7 and C9 protons of the quinoline ring will shift significantly upfield (typically by 0.5–1.0 ppm). A new broad singlet integrating to 2H will appear (usually between 5.0–6.5 ppm), corresponding to the 
    
    
    
    protons[1].
  • Mass Spectrometry: A mass shift of -30 Da (loss of two oxygen atoms and gain of two hydrogen atoms) in the

    
     ion confirms the transformation[1].
    

References

1.1 - Comptes Rendus de l'Académie des Sciences 2.2 - Benchchem 3.3 - PMC (NIH)

Sources

Accelerated Synthesis of 8-Nitroquinoline-2-carboxylic Acid Derivatives via Microwave-Assisted Organic Synthesis (MAOS)

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Researchers and Drug Development Professionals

Abstract This technical guide provides a comprehensive protocol for the synthesis of 8-nitroquinoline-2-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. By leveraging the principles of Microwave-Assisted Organic Synthesis (MAOS), this methodology offers significant advantages over conventional heating methods, including drastically reduced reaction times, improved yields, and alignment with green chemistry principles.[1][2][3] This document details the underlying reaction mechanisms, provides step-by-step experimental protocols for a two-step synthesis pathway, outlines characterization techniques, and offers troubleshooting advice for researchers, scientists, and drug development professionals.

Introduction: The Significance of Quinolines and Microwave Synthesis

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[4][5][6] Specifically, 8-nitroquinoline-2-carboxylic acid and its derivatives are valuable intermediates and target molecules in drug discovery due to their unique electronic and structural features that facilitate interaction with biological targets.[7]

Traditional synthetic routes to these compounds often require long reaction times, harsh conditions, and result in modest yields. Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, utilizing direct and efficient heating of polar molecules through dielectric loss.[3][8] This rapid, uniform heating can "superheat" solvents above their atmospheric boiling points in sealed vessels, leading to dramatic rate enhancements, often reducing reaction times from hours to minutes.[1][8] This protocol applies MAOS to a reliable two-step synthesis of 8-nitroquinoline-2-carboxylic acid, demonstrating a powerful tool for accelerating the discovery and development of novel therapeutics.[9]

Scientific Principles and Reaction Mechanisms

The synthesis of 8-nitroquinoline-2-carboxylic acid is effectively achieved through a two-step process:

  • Step 1: Doebner-von Miller Synthesis of 8-Nitroquinaldine. This classic reaction involves the condensation of an aniline (2-nitroaniline) with an α,β-unsaturated carbonyl compound (crotonaldehyde, formed in situ from paraldehyde).[10][11] The reaction is typically acid-catalyzed.

  • Step 2: Oxidation of the 2-methyl group. The quinaldine synthesized in the first step is then oxidized to the corresponding carboxylic acid.

Mechanism of the Doebner-von Miller Reaction The mechanism, while debated, is generally understood to proceed through the following key transformations under acidic conditions[11][12][13]:

  • Michael Addition: The aniline derivative (2-nitroaniline) performs a conjugate addition to the α,β-unsaturated carbonyl (crotonaldehyde).

  • Cyclization: The resulting intermediate undergoes an intramolecular electrophilic attack on the activated aromatic ring to form a dihydroquinoline ring system.

  • Dehydration & Oxidation: The dihydroquinoline intermediate is subsequently dehydrated and oxidized to yield the aromatic quinoline product. A second molecule of the imine formed in the reaction can act as the oxidizing agent.[13]

reaction_mechanism reactants 2-Nitroaniline + Crotonaldehyde michael_adduct Michael Adduct (Conjugate Addition) reactants->michael_adduct Acid Catalyst cyclized_intermediate Dihydroquinoline Intermediate (Cyclization) michael_adduct->cyclized_intermediate Intramolecular Electrophilic Attack product 8-Nitroquinaldine (Dehydration & Oxidation) cyclized_intermediate->product -H₂O, [O]

Caption: Generalized mechanism of the Doebner-von Miller reaction.

Experimental Protocols and Workflow

3.1. Critical Safety Considerations for MAOS

Microwave synthesis involves heating reactions under pressure, often well above the solvent's boiling point. Adherence to safety protocols is paramount.[14][15]

  • Use Dedicated Equipment: ONLY use a microwave reactor specifically designed for chemical synthesis. Domestic microwave ovens lack the necessary temperature/pressure controls and safety features and must NEVER be used.[8][14]

  • Proper Vessels: Use only microwave-rated, sealed pressure vessels supplied by the reactor manufacturer. Inspect vessels for cracks or damage before each use.

  • Pressure & Temperature Monitoring: Always use the instrument's real-time monitoring features. If a reaction shows an unexpectedly rapid pressure increase, abort the heating program immediately.

  • Cooling: Ensure the reaction vessel has cooled to a safe temperature (well below the solvent's boiling point, typically <50 °C) before removing it from the reactor and venting.[15]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and appropriate gloves. Conduct all operations within a certified chemical fume hood.

experimental_workflow prep 1. Prepare Reactants & Charge Vial irradiate 2. Microwave Irradiation (Set Temp, Time, Power) prep->irradiate cool 3. Automated Cooling (To <50 °C) irradiate->cool workup 4. Reaction Work-up (Neutralization, Extraction) cool->workup purify 5. Purification (Recrystallization) workup->purify analyze 6. Characterization (NMR, IR, MS) purify->analyze

Caption: General workflow for microwave-assisted synthesis.

3.2. Protocol 1: Microwave-Assisted Synthesis of 8-Nitroquinaldine

This protocol is adapted from the principles of the Doebner-von Miller reaction.[9][16]

Reagent/ParameterQuantity/SettingNotes
2-Nitroaniline1.38 g (10 mmol)---
Paraldehyde2.0 mL (~15 mmol)Source of crotonaldehyde
Hydrochloric Acid (conc.)3.0 mLCaution: Corrosive
Ethanol (Solvent)5 mLPolar solvent, good microwave absorber
Microwave Parameters
Temperature150 °C---
Power100-200 W (Dynamic)Power will adjust to maintain temperature
Ramp Time2 min---
Hold Time15 min---

Step-by-Step Procedure:

  • Place a magnetic stir bar into a 20 mL microwave process vial.

  • Carefully add 2-nitroaniline, ethanol, and concentrated hydrochloric acid to the vial.

  • Add the paraldehyde to the mixture.

  • Securely seal the vial with the appropriate cap and septum.

  • Place the vial in the microwave reactor cavity.

  • Program the reactor with the parameters listed in the table above and initiate the synthesis.

  • After the reaction is complete, allow the vial to cool to below 50 °C.

  • Carefully uncap the vial in a fume hood. Pour the mixture into 50 mL of ice-water.

  • Neutralize the solution by slowly adding a saturated sodium bicarbonate solution until the pH is ~7-8.

  • Collect the resulting yellow precipitate by vacuum filtration, washing thoroughly with cold water.

  • Purify the crude product by recrystallization from an ethanol/water mixture to yield 8-nitroquinaldine.

3.3. Protocol 2: Microwave-Assisted Oxidation to 8-Nitroquinoline-2-carboxylic acid

This protocol outlines the oxidation of the 2-methyl group.[7]

Reagent/ParameterQuantity/SettingNotes
8-Nitroquinaldine1.88 g (10 mmol)From Protocol 1
Selenium Dioxide (SeO₂)1.33 g (12 mmol)Caution: Highly Toxic
Dioxane/Water (95:5)10 mLSolvent System
Microwave Parameters
Temperature170 °C---
Power100-250 W (Dynamic)Power will adjust to maintain temperature
Ramp Time3 min---
Hold Time20 min---

Step-by-Step Procedure:

  • EXTREME CAUTION: Selenium dioxide is highly toxic. Handle only in a fume hood with appropriate PPE.

  • Place a magnetic stir bar, 8-nitroquinaldine, and selenium dioxide into a 20 mL microwave process vial.

  • Add the dioxane/water solvent mixture.

  • Securely seal the vial and place it in the microwave reactor.

  • Program the reactor with the parameters listed in the table and run the synthesis.

  • After cooling to <50 °C, filter the hot reaction mixture to remove black selenium metal byproduct.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in a 5% sodium bicarbonate solution and filter again to remove any insoluble impurities.

  • Acidify the filtrate with dilute HCl to a pH of ~3-4 to precipitate the product.

  • Collect the solid 8-nitroquinoline-2-carboxylic acid by vacuum filtration, wash with cold water, and dry under vacuum.

Characterization and Data Analysis

The identity and purity of the final product, 8-nitroquinoline-2-carboxylic acid[17], should be confirmed using standard analytical techniques.

TechniqueExpected Result / Key Features
Appearance Pale yellow to yellow crystalline solid
FT-IR (KBr, cm⁻¹) ~3400 (broad, O-H of acid), ~1700 (C=O of acid), ~1530 & ~1350 (asymmetric & symmetric N-O stretch of nitro group), ~1600 (C=N/C=C of quinoline ring).[18][19]
¹H NMR (DMSO-d₆, δ ppm) ~13.5 (broad s, 1H, COOH), 7.8-8.8 (m, 5H, aromatic protons on quinoline core). The exact splitting pattern will be complex.
¹³C NMR (DMSO-d₆, δ ppm) ~165 (C=O), 120-150 (aromatic carbons).
Mass Spec (ESI-) Expected [M-H]⁻ peak at m/z = 217.03

Troubleshooting and Optimization

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield - Inefficient microwave absorption.- Reaction temperature too low.- Impure starting materials.- Add a small amount of a more polar co-solvent (e.g., DMF).- Incrementally increase the reaction temperature by 10-20 °C.- Ensure purity of reactants and use dry solvents.[16]
Incomplete Reaction - Insufficient hold time.- Deactivation of catalyst/reagent.- Increase the microwave hold time in 5-minute increments.- For the oxidation step, ensure the SeO₂ is fresh and active.
Formation of Side Products - Temperature too high, causing degradation.- Incorrect stoichiometry.- Decrease the reaction temperature.- Carefully verify the molar ratios of all reactants before starting.
Poor Reproducibility - Inconsistent vial positioning in the reactor.- Variations in starting material quality.- Ensure the vial is placed in the same position for each run.- Use reactants from the same batch for a series of experiments.[16]

References

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS - IIP Series. (n.d.). IIP Series. Retrieved March 10, 2026, from [Link]

  • Schofield, K., & Swain, T. (1949). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. Journal of the Chemical Society, 1367.
  • Mphahlele, M. J., Maluleka, M. M., & Magwaza, S. (2012). Unexpected 5,6,7,8,9,10-Hexahydro-6,6-pentamethylenephenanthridines and 2,3,4,5-Tetrahydro-4,4-tetramethylene-1H-cyclopenta[c]quinolines from Skraup–Doebner–Von Miller Quinoline Synthesis and Their Implications for the Mechanism of That Reaction. The Journal of Organic Chemistry, 77(5), 2485–2491.
  • Doebner–Miller reaction. (2023, December 1). In Wikipedia. Retrieved March 10, 2026, from [Link]

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. Retrieved March 10, 2026, from [Link]

  • SIELC Technologies. (2018, May 16). 8-Nitroquinoline-2-carboxylic acid. Retrieved March 10, 2026, from [Link]

  • Glasnov, T. N., & Kappe, C. O. (n.d.). Organic Syntheses Procedure. Organic Syntheses. Retrieved March 10, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Microwave Synthesis. Retrieved March 10, 2026, from [Link]

  • Leonelli, C., & Mason, T. J. (2021). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Molecules, 26(22), 6821.
  • Sharma, U., & Kumar, A. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Advances, 13(47), 32885-32906.
  • Ukr. Khim. Zh. (Russ. Ed.). (1993). Approach to the synthesis of 8-nitroquinoline-2-carboxylic acid in high yield. ResearchGate. Retrieved March 10, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.). 8-Nitroquinoline. In PubChem. Retrieved March 10, 2026, from [Link]

  • Gabrielli, S., Giardinieri, A., Sampaolesi, S., Ballini, R., & Palmieri, A. (2016). A New One-Pot Synthesis of Quinoline-2-carboxylates under Heterogeneous Conditions. Molecules, 21(6), 776.
  • Ranu, B. C., Hajra, A., & Jana, U. (2003). Efficient microwave-assisted synthesis of quinolines and dihydroquinolines under solvent-free conditions. Tetrahedron Letters, 44(5), 813-815.
  • Belferdi, F., et al. (2016). MICROWAVE AND CONVENTIONAL SYNTHESIS OF NOVEL QUINOLINE DERIVATIVES: CLAISEN TYPE REARRANGEMENT. Revue Roumaine de Chimie, 61(4-5), 351-358.
  • Damodharan, J. (2019). Growth and Characterization of 8-Hydroxy Quinoline Nitrobenzoate.
  • Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166.
  • Al-Warhi, T., et al. (2021).

Sources

Application Note: Strategic Amide Coupling of 8-Nitroquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Substrate Profiling

8-Nitroquinoline-2-carboxylic acid (CAS 15733-85-4) is a highly privileged scaffold utilized in the development of anion receptors, coordination ligands, and biologically active therapeutics[1]. Synthesized primarily via the nitration of 2-methylquinoline followed by rigorous oxidation[2], this compound presents unique challenges during amide bond formation.

As a solid powder with a melting point of 176-177 °C[1], its reactivity is governed by two distinct structural features:

  • Electronic Deactivation: The quinoline nitrogen withdraws electron density from the adjacent 2-carboxylate. This effect is severely amplified by the strongly electron-withdrawing 8-nitro group across the conjugated bicyclic system, rendering the carboxylate a poor nucleophile during the initial activation step.

  • Chelation and Decarboxylation Risks: Picolinic acid derivatives are notoriously prone to base-catalyzed decarboxylation at elevated temperatures. Furthermore, the proximity of the heterocyclic nitrogen can lead to the formation of unreactive chelates with certain coupling reagents or metal catalysts.

To achieve high-yielding amide synthesis, the coupling strategy must overcome this inherent electronic deactivation while utilizing mild conditions to prevent substrate degradation.

Coupling Strategy Selection

The selection of a coupling reagent is dictated by the reaction scale and the steric demand of the target amine. For discovery-scale library synthesis, highly reactive uronium salts (e.g., HATU) are preferred to rapidly force the formation of the active ester[3]. For scale-up or highly hindered systems, classical acid chloride generation using thionyl chloride (SOCl₂) remains the most robust and cost-effective approach[4].

Caption: Decision matrix for selecting the optimal amide coupling strategy based on operational scale.

Quantitative Method Comparison

The following table summarizes the performance metrics of various coupling methodologies applied to 8-nitroquinoline-2-carboxylic acid.

Coupling StrategyReagentsTypical YieldReaction TimePrimary ByproductsBest Use Case
Uronium Activation HATU, DIPEA, DMF75 - 95%2 - 18 hTetramethylurea, HOAtDiscovery chemistry, sterically hindered amines[3]
Carbodiimide EDC·HCl, HOBt, DIPEA60 - 85%12 - 24 hUrea derivativesSynthesis of complex anion receptors[5]
Acid Chloride SOCl₂, cat. DMF, DCM80 - 98%3 - 5 h (total)SO₂, HCl gasScale-up, robust coupling without expensive reagents[4]

Validated Experimental Protocols

Protocol A: HATU-Mediated Coupling (Discovery Scale)

This protocol utilizes HATU to generate a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester. The use of N,N-Diisopropylethylamine (DIPEA) as a non-nucleophilic base prevents competitive side reactions and minimizes decarboxylation risks[3].

Caption: Mechanistic pathway of HATU-mediated amide coupling via the highly reactive HOAt active ester.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under inert atmosphere (N₂/Ar), dissolve 8-nitroquinoline-2-carboxylic acid (1.0 equiv, e.g., 0.5 mmol) in anhydrous DMF (0.1 M concentration).

  • Deprotonation: Add DIPEA (2.0 - 3.0 equiv) dropwise. The mixture should be cooled to 0 °C to stabilize the resulting carboxylate.

  • Pre-activation (Critical Step): Add HATU (1.1 equiv) in one portion. Stir the mixture at 0 °C for 15–30 minutes[3].

    • Causality: Pre-activation ensures complete conversion to the HOAt active ester before amine introduction, preventing the amine from reacting directly with HATU to form unreactive guanidinium byproducts.

    • Self-Validation (IPC): Quench a 5 µL aliquot into 100 µL of methanol. Analyze via LC-MS. The disappearance of the starting acid mass (m/z 218.17)[6] and the transient appearance of the HOAt active ester (m/z ~335) validate successful activation.

  • Amine Addition: Add the target amine (1.1 - 1.2 equiv) either neat or dissolved in a minimal amount of DMF.

  • Propagation: Allow the reaction to warm to room temperature and stir for 2–18 hours. Monitor completion via LC-MS or TLC.

  • Workup: Dilute the reaction mixture with Ethyl Acetate (EtOAc).

    • Wash sequentially with saturated aqueous NaHCO₃ (to remove HOAt and unreacted acid), 1M HCl or saturated NH₄Cl (to remove unreacted amine and DIPEA), and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash chromatography if necessary.

Protocol B: Acid Chloride Generation (Scale-Up)

For quantities exceeding 1 mmol, the acid chloride method is vastly superior in terms of atom economy and cost. The electron-deficient nature of the 8-nitroquinoline ring stabilizes the resulting acid chloride against spontaneous degradation[4].

Step-by-Step Methodology:

  • Activation Setup: Suspend 8-nitroquinoline-2-carboxylic acid (1.0 equiv) in anhydrous Dichloromethane (DCM) or Toluene.

  • Catalyst Addition: Add a catalytic amount of anhydrous DMF (1-2 drops per 10 mmol).

    • Causality: DMF reacts with thionyl chloride to form the Vilsmeier-Haack reagent (chloroiminium ion), which acts as the highly active catalytic species for converting the electron-deficient carboxylic acid to the acid chloride[4].

  • Chlorination: Slowly add Thionyl Chloride (SOCl₂, 2.0 - 3.0 equiv). Fit the flask with a reflux condenser and heat to reflux (approx. 3 hours) until the suspension becomes a clear, homogeneous solution[4].

    • Self-Validation (IPC): The cessation of gas (SO₂ and HCl) evolution is a macroscopic indicator of reaction completion. For chemical validation, quench a 10 µL aliquot into 200 µL of anhydrous methanol; the quantitative formation of the methyl ester (m/z 232.19) indicates successful acid chloride generation.

  • Concentration: Cool the reaction to room temperature. Strip the solvent and excess SOCl₂ under reduced pressure. Co-evaporate twice with anhydrous toluene to remove trace HCl and SOCl₂, yielding the crude acid chloride as a solid.

  • Coupling: Dissolve the crude acid chloride in anhydrous DCM. Slowly add this solution dropwise to a pre-cooled (0 °C) solution of the target amine (1.1 equiv) and an organic base (e.g., Triethylamine or Pyridine, 2.5 equiv) in DCM.

  • Workup: Stir for 1-2 hours at room temperature. Quench with water, separate the organic layer, wash with brine, dry, and concentrate to afford the target amide in high purity.

References

  • Compound Details - SureChEMBL Source: SureChEMBL URL
  • 8-nitroquinoline-2-carboxylic acid | 15733-85-4 Source: Sigma-Aldrich URL
  • 8-Quinolinecarboxylic Acid | CAS 86-59-9 | Research Chemical Source: Benchchem URL
  • Synthesis of Quinoline-Based Anion Receptors and Preliminary Anion Binding Studies with Selected Derivatives Source: ResearchGate URL
  • US4139533A - Bicyclo[2,2,1]heptane-2,3-diendo carboxylic acid imide esters of quinoline Source: Google Patents URL
  • Approach to the synthesis of 8-nitroquinoline-2-carboxylic acid in high yield Source: ORCID / Russian Chemical Bulletin URL

Sources

Application Note: Advanced Doebner-Miller Modifications for Nitroquinoline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Nitroquinolines are highly valued scaffolds in medicinal chemistry, serving as critical precursors for antimalarial drugs, bioreductive anticancer agents, and advanced materials. The classical Doebner-Miller reaction—condensing primary arylamines with α,β-unsaturated carbonyl compounds—is the traditional route for quinoline synthesis[1]. However, synthesizing nitroquinolines presents a severe synthetic challenge. The strong electron-withdrawing nature of the nitro group drastically deactivates the aniline nucleophile, requiring harsh acidic conditions that simultaneously trigger the rapid polymerization of the α,β-unsaturated aldehyde[2].

This application note details two field-proven modifications—biphasic solvent systems and solid-supported green catalysis —designed to suppress side reactions, improve yields, and streamline the isolation of nitroquinolines.

Mechanistic Causality: Overcoming Nitro-Deactivation

To understand why traditional Doebner-Miller conditions fail for nitroquinolines, one must analyze the reaction's causality. The mechanism initiates with a nucleophilic conjugate addition of the aniline to the enal, forming an amine ketone intermediate. Recent carbon isotope scrambling experiments suggest this intermediate undergoes a complex fragmentation-recombination pathway before cyclizing into a dihydroquinoline, which is subsequently oxidized to the aromatic quinoline[1].

Because a nitro group (e.g., in 4-nitroaniline) withdraws electron density via resonance and inductive effects, the initial nucleophilic attack is severely hindered. To force the reaction, chemists historically increased acid concentration and temperature. However, under these monophasic harsh conditions, sterically accessible aldehydes like crotonaldehyde undergo rapid self-condensation, forming intractable polymeric tars rather than reacting with the deactivated amine[2].

Mechanism A Nitroaniline + Enal B Amine Ketone Intermediate A->B Conjugate Addition C Fragmentation & Recombination B->C Isotope Scrambling Pathway D Dihydroquinoline (Cyclized) C->D Electrophilic Addition E Nitroquinoline (Aromatized) D->E Oxidation (-H2)

Caption: Advanced fragmentation-recombination mechanism of the Doebner-Miller reaction.

Methodological Innovations

The Biphasic Acidic System (Toluene / Aqueous HCl)

To prevent the aldehyde from polymerizing, the reaction environment must be compartmentalized. By utilizing a two-phase system of toluene and 6M aqueous HCl, the unreacted crotonaldehyde partitions primarily into the organic layer[3]. The deactivated nitroaniline becomes protonated and resides in the aqueous layer. The reaction occurs dynamically at the biphasic interface. This phase-transfer causality ensures that the local concentration of the aldehyde exposed to the bulk strong acid remains low, effectively suppressing polymerization while allowing the slow conjugate addition to proceed[3].

Solid-Supported Green Catalysis (Ag-Montmorillonite K10)

An alternative to biphasic systems is the complete removal of bulk solvents. Using Silver(I)-exchanged Montmorillonite K10 as a solid acid catalyst provides a high surface area with localized, concentrated acidity. The Ag(I) ions act as Lewis acids, coordinating to the enal oxygen to increase its electrophilicity, which compensates for the poor nucleophilicity of the nitroaniline. The lack of a bulk liquid phase restricts the molecular mobility required for extensive polymer chain growth, resulting in cleaner profiles and higher yields.

Quantitative Reaction Metrics

The following table summarizes the performance of different Doebner-Miller methodologies when synthesizing nitroquinolines from sterically accessible aldehydes (e.g., crotonaldehyde).

MethodologyCatalyst / Solvent SystemSubstrateYield (%)Primary Byproduct / Issue
Traditional Conc. HCl (Monophasic)4-Nitroaniline< 10%Massive Aldehyde Polymerization
Biphasic 6M HCl / Toluene4-Nitroaniline23%Trace Polymers[3]
Solid-Acid Ag(I)-Montmorillonite K10Substituted Anilines42 - 89%Unreacted Amine

Validated Experimental Protocols

Protocol A: Biphasic Synthesis of 2-Methyl-6-nitroquinoline

This protocol is a self-validating system: the biphasic nature acts as an intrinsic purification step. Polymeric byproducts remain in the toluene layer, while the basic quinoline product is trapped as a water-soluble hydrochloride salt until neutralized.

Materials:

  • 4-Nitroaniline (3.62 mmol)

  • Crotonaldehyde (7.24 mmol)

  • 6M Aqueous Hydrochloric Acid (HCl)

  • Toluene

  • Aqueous Potassium Carbonate (K₂CO₃)

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve 4-nitroaniline (0.5 g, 3.62 mmol) in 200 mL of 6M aqueous HCl in a round-bottom flask[3].

  • Biphasic Setup: Add 50 mL of toluene to the flask, followed by the slow addition of crotonaldehyde (0.60 mL, 7.24 mmol)[3].

  • Reflux: Equip the flask with a reflux condenser and heat the mixture under vigorous mechanical stirring for 16 hours. Note: Vigorous stirring is critical to maximize the interfacial surface area between the aqueous and organic layers.

  • Phase Separation: Allow the reaction to cool to room temperature. Transfer to a separatory funnel and isolate the bottom aqueous layer (containing the protonated product). Discard the dark toluene layer containing unreacted aldehyde and trace polymers[3].

  • Neutralization: Carefully neutralize the separated aqueous layer by slowly adding an aqueous solution of K₂CO₃ until the pH reaches ~8. The free base of 2-methyl-6-nitroquinoline will precipitate as dark-green crystals[3].

  • Isolation: Filter the precipitate under vacuum, wash with cold distilled water, and recrystallize to yield pure 2-methyl-6-nitroquinoline (mp 162-164 °C)[3].

Workflow S1 Step 1: Reagent Prep Dissolve Nitroaniline in 6M HCl S2 Step 2: Biphasic Setup Add Toluene & Crotonaldehyde S1->S2 S3 Step 3: Reflux 16 Hours under vigorous stirring S2->S3 S4 Step 4: Phase Separation Isolate Aqueous Layer S3->S4 S5 Step 5: Neutralization Add K2CO3 (aq) to precipitate S4->S5 S6 Step 6: Isolation Filter & Recrystallize S5->S6

Caption: Step-by-step workflow for the biphasic Doebner-Miller synthesis of nitroquinolines.

Protocol B: Solvent-Free Ag(I)-Montmorillonite K10 Catalysis

This protocol validates green chemistry principles. The heterogeneous catalyst is easily recovered by simple filtration, preventing metal contamination in the final active pharmaceutical ingredient (API).

Materials:

  • Nitroaniline derivative (1.0 equiv)

  • α,β-unsaturated aldehyde (1.2 equiv)

  • Ag(I)-exchanged Montmorillonite K10 catalyst

  • Ethyl Acetate (for extraction)

Step-by-Step Methodology:

  • Mixing: In a mortar or a solvent-free reaction vessel, intimately mix the nitroaniline and the α,β-unsaturated aldehyde with the Ag(I)-Montmorillonite K10 catalyst.

  • Thermal Activation: Heat the dry mixture conventionally (or via microwave irradiation) for 3 hours. The precise temperature depends on the specific aldehyde used, but generally ranges from 80°C to 100°C.

  • Extraction: Once cooled, quench the solid mixture with ethyl acetate. The synthesized nitroquinoline dissolves into the organic solvent, leaving the solid clay catalyst behind.

  • Catalyst Recovery: Filter the mixture through a Celite pad. The recovered Ag(I)-Montmorillonite K10 can be washed, dried, and reused for up to 5 consecutive cycles with minimal loss of catalytic activity.

  • Purification: Concentrate the ethyl acetate filtrate under reduced pressure and purify the crude residue via silica gel column chromatography to obtain the pure nitroquinoline derivative.

References

  • Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst ResearchSpace@UKZN URL:[Link]

  • Doebner–Miller reaction Wikipedia URL:[Link]

Sources

Troubleshooting & Optimization

Improving yield of 8-Nitroquinoline-2-carboxylic acid synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Advanced Heterocyclic Synthesis. As a Senior Application Scientist, I have designed this guide to address the specific bottlenecks researchers face when synthesizing 8-Nitroquinoline-2-carboxylic acid .

This compound is a critical precursor for foldamers, metal chelators, and pharmaceutical intermediates. However, traditional synthetic routes often suffer from poor yields due to isomer contamination and oxidative degradation. This guide replaces outdated, brute-force oxidation methods with a mechanistically sound, high-yield protocol, followed by a comprehensive troubleshooting FAQ.

Mechanistic Workflow: Overcoming the Oxidation Bottleneck

The standard synthesis begins with the nitration of 2-methylquinoline (quinaldine), yielding a mixture of 5-nitro and 8-nitro isomers. After isolating 8-nitro-2-methylquinoline, the primary challenge is converting the methyl group to a carboxylic acid.

The Flaw in Traditional Methods: Direct oxidation using Potassium Permanganate (


) or Selenium Dioxide (

) frequently fails. The electron-withdrawing nature of the 8-nitro group and the quinoline nitrogen severely deactivates the ring, making the 2-methyl protons highly acidic but resistant to mild oxidation. Forcing the reaction with harsh oxidants leads to oxidative cleavage of the quinoline core or stalls at the aldehyde stage[1].

The Optimized Causality (The Gadomsky-Yakuschenko Route): To bypass oxidative degradation, we utilize a consecutive bromination-hydrolysis pathway[1]. By exploiting the enhanced acidity of the 2-methyl protons, we can exhaustively brominate the methyl group to form a tribromomethyl intermediate. This intermediate undergoes facile hydrolysis in aqueous sulfuric acid, delivering the carboxylic acid in near-quantitative yields without subjecting the delicate heterocyclic core to oxidative stress.

G Start 2-Methylquinoline Nitration Nitration (HNO3/H2SO4) Start->Nitration Mix 8-Nitro & 5-Nitro Isomers Nitration->Mix Sep Fractional Crystallization Mix->Sep Isomer8 8-Nitro-2-methylquinoline Sep->Isomer8 Ox1 Direct Oxidation (KMnO4 or SeO2) Isomer8->Ox1 Ox2 Tribromination (Br2, NaOAc, AcOH) Isomer8->Ox2 Degradation Ring Cleavage / Aldehyde (Low Yield: <35%) Ox1->Degradation Tribromo 8-Nitro-2-(tribromomethyl)quinoline Ox2->Tribromo Hydrolysis Acidic Hydrolysis (aq. H2SO4, Δ) Tribromo->Hydrolysis Product 8-Nitroquinoline-2-carboxylic acid (High Yield: >90%) Hydrolysis->Product

Pathway comparison: Direct oxidation vs. the optimized bromination-hydrolysis route.

Quantitative Yield Comparison

The table below summarizes the empirical data validating the shift away from direct oxidation methodologies.

Oxidation MethodologyReagents UsedIntermediate FormedAverage Isolated YieldPrimary Failure Mode
Direct Oxidation (Harsh)

,

, Reflux
None15 - 30%Oxidative cleavage of the pyridine ring; intractable black tar.
Direct Oxidation (Mild)

, Dioxane, Reflux
Aldehyde40 - 55%Reaction stalls at 8-nitroquinoline-2-carboxaldehyde.
Bromination-Hydrolysis

/AcOH, then

Tribromomethyl92 - 96% None (Highly selective protocol)[1].

Step-by-Step Optimized Protocol: Bromination-Hydrolysis

This protocol is designed as a self-validating system. Do not proceed to the next step unless the specific visual and analytical benchmarks are met.

Phase 1: Synthesis of 8-Nitro-2-(tribromomethyl)quinoline

  • Setup: In a 500 mL three-neck flask equipped with a dropping funnel and reflux condenser, dissolve 10.0 g (53.1 mmol) of pure 8-nitro-2-methylquinoline[2] in 100 mL of glacial acetic acid. Add 13.0 g of anhydrous sodium acetate.

  • Bromination: Heat the mixture to 70°C. Slowly add a solution of 8.5 mL (165 mmol, ~3.1 eq) of elemental bromine in 30 mL of glacial acetic acid dropwise over 2 hours.

    • Causality: Sodium acetate acts as a mild base to neutralize the

      
       byproduct, driving the equilibrium forward and preventing the protonation of the quinoline nitrogen, which would otherwise halt the bromination.
      
  • Validation: Monitor by TLC (Hexane:EtOAc 3:1). The starting material (

    
    ) should completely disappear, replaced by a slower-moving, UV-active spot.
    
  • Isolation: Pour the mixture into 500 mL of ice water. Collect the pale yellow precipitate via vacuum filtration. Wash thoroughly with water to remove acetic acid and sodium bromide. Dry under a vacuum to yield the tribromomethyl intermediate.

Phase 2: Hydrolysis to 8-Nitroquinoline-2-carboxylic acid

  • Setup: Suspend the dried tribromomethyl intermediate in 150 mL of 20% aqueous sulfuric acid (

    
    ).
    
  • Hydrolysis: Heat the suspension to a gentle reflux (approx. 105°C) for 4-6 hours.

    • Self-Validation: The suspension will gradually dissolve as the hydrophobic tribromomethyl group is converted into the hydrophilic carboxylic acid, forming a homogeneous, deep yellow solution.

  • Precipitation: Cool the reaction mixture to 0°C in an ice bath. Adjust the pH to ~3.0 using saturated aqueous sodium acetate. A thick, off-white to pale yellow precipitate of 8-nitroquinoline-2-carboxylic acid will form.

  • Purification: Filter, wash with cold distilled water, and recrystallize from ethanol to achieve >98% purity.

Troubleshooting FAQs

Q: My overall yield is severely hampered right at the beginning during the nitration of 2-methylquinoline. How do I improve the isomer separation? A: Nitration yields a near 1:1 mixture of 5-nitro and 8-nitro isomers. The 8-nitro isomer is significantly less soluble in cold ethanol. To separate them, perform fractional crystallization by dissolving the crude mixture in boiling ethanol (approx. 3 mL per gram of crude). Cool slowly to room temperature, then to 4°C. The 8-nitro-2-methylquinoline will crystallize as distinct needles[2], leaving the 5-nitro isomer in the mother liquor. Never crash-cool the solution, as this causes co-precipitation.

Q: I attempted the


 oxidation, but NMR shows a massive aldehyde peak (~10.2 ppm). How can I salvage this batch? 
A:  Selenium dioxide is highly chemoselective for oxidizing activated methyl groups to aldehydes, but it is a poor oxidant for converting aldehydes to carboxylic acids. To salvage your batch, perform a Pinnick oxidation on the crude mixture. Dissolve the crude in 

-butanol/water, add 2-methyl-2-butene (as a hypochlorite scavenger), and treat with Sodium Chlorite (

) and Sodium Dihydrogen Phosphate (

). This will quantitatively convert the stalled aldehyde to the desired 8-nitroquinoline-2-carboxylic acid without touching the quinoline ring.

Q: During the bromination step, I am seeing multiple spots on my TLC plate. Am I polybrominating the quinoline ring? A: It is highly unlikely you are brominating the ring. The quinoline core is already electron-deficient, and the 8-nitro group further deactivates it against electrophilic aromatic substitution. The multiple spots on your TLC are almost certainly the mono-bromo, di-bromo, and tri-bromo methyl intermediates. If you see multiple spots, your reaction has not gone to completion. Ensure you maintain the temperature at 70°C and verify that your bromine was not degraded (loss of


 vapor). Add an additional 0.5 equivalents of bromine and continue heating until only the lowest 

spot remains.

Q: I need to convert the final carboxylic acid into an acid chloride for downstream peptide coupling. Standard Thionyl Chloride (


) reflux is giving me dark impurities. Why? 
A:  Extended reflux in neat 

can cause degradation, especially with nitroaromatics. Adopt the protocol utilized by the Ivan Huc group for similar foldamer building blocks[3]: Suspend the acid in

, heat to 90°C for strictly 20 minutes, then immediately dilute with toluene. Remove the solvents via azeotropic distillation on a rotary evaporator. This rapid, controlled chlorination prevents the formation of dark decomposition products and yields the acid chloride as a clean, yellowish solid.

References

  • Gadomsky, S., & Yakuschenko, I. (2016). Approach to the synthesis of 8-nitroquinoline-2-carboxylic acid in high yield. Russian Chemical Bulletin. Available at:[Link]

  • The Ivan Huc Group. (n.d.). Supporting Information: Synthesis of 4-isobutoxy-8-nitroquinoline-2-carboxylic acid derivatives. Ludwig-Maximilians-Universität München. Available at:[Link]

Sources

Technical Support Center: Troubleshooting 8-Nitroquinoline-2-carboxylic Acid Aqueous Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 8-Nitroquinoline-2-carboxylic acid . As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of substituted quinoline derivatives. This guide provides a mechanistic understanding of the molecule's behavior, quantitative solubility benchmarks, and self-validating protocols to ensure your compound remains in solution during critical experimental assays.

Mechanistic Overview & Causality

To troubleshoot solubility, we must first understand the molecular architecture. The parent scaffold, quinoline-2-carboxylic acid (quinaldic acid), is moderately soluble in water (~14 mg/mL)[1]. However, introducing a nitro group at the 8-position drastically alters its physicochemical profile.

The 8-nitro group acts as a strong electron-withdrawing moiety, which significantly reduces the basicity of the adjacent quinoline nitrogen[2]. Consequently, the molecule relies almost entirely on the deprotonation of its 2-carboxylic acid (predicted pKa ~1.20) to achieve aqueous solubility[1]. At an acidic or neutral micro-pH, the highly lipophilic, planar nitroquinoline core drives rapid precipitation via strong intermolecular


 stacking. Overcoming this thermodynamic barrier requires precise pH control to ensure ionization, or strategic co-solvent integration[3].
Diagnostic Workflow

Use the following decision tree to diagnose and resolve precipitation issues in your workflows.

Workflow Start 8-Nitroquinoline-2-carboxylic Acid Added to Aqueous Medium Check Assess Solution State Start->Check StatePrecip Turbid / Precipitate (pH < 6.0) Check->StatePrecip Insoluble StateClear Clear Solution (pH > 7.0) Check->StateClear Soluble ActionPH Titrate with 0.1M NaOH to deprotonate -COOH StatePrecip->ActionPH ActionDMSO Use DMSO Co-solvent (Max 1% final v/v) StatePrecip->ActionDMSO If pH > 7.4 fails Success Ready for Assay StateClear->Success Validate Check Clarity & Stability ActionPH->Validate ActionDMSO->Validate Validate->ActionDMSO Crashes out Validate->Success Clear

Diagnostic workflow for resolving 8-Nitroquinoline-2-carboxylic acid aqueous precipitation.

Quantitative Solubility Profiles

The Henderson-Hasselbalch relationship dictates that for practically insoluble weak acids, the measured aqueous solubility is highly dependent on the intrinsic solubility of the neutral form and the pH of the system[3].

Solvent SystemExpected SolubilityMechanistic Rationale
Pure Water (pH < 4.0) < 0.1 mg/mLThe carboxylic acid remains protonated (neutral state). High lipophilicity and

stacking drive immediate precipitation[1].
Aqueous Buffer (pH 7.4) 1.0 - 2.0 mg/mLThe carboxylic acid is fully ionized into a carboxylate anion, increasing hydration. Solubility is still limited by the hydrophobic core[3].
Ethanol (100%) ~5.0 mg/mLModerate hydrogen bonding capabilities partially disrupt the crystal lattice, but efficacy is limited[4].
DMSO (100%) ≥ 25.0 mg/mLStrong aprotic solvation efficiently disrupts both hydrogen bonding and aromatic stacking interactions[4].
Field-Proven Solubilization Protocols
Protocol A: Direct Aqueous Solubilization via pH Titration

Design Principle: This is a self-validating system. The visual transition from a turbid suspension to a transparent solution acts as a real-time indicator that the critical ionization threshold has been crossed[3].

  • Initial Suspension: Weigh the required mass of 8-Nitroquinoline-2-carboxylic acid into a sterile glass vial. Add deionized water to reach 80% of your final target volume. Observation: The compound will form a turbid, light-brown suspension[1].

  • Alkaline Titration: Under continuous magnetic stirring (400 rpm), add 0.1 M NaOH dropwise. Causality: Hydroxide ions deprotonate the 2-carboxylic acid, converting the lipophilic free acid into a highly soluble sodium carboxylate salt.

  • Validation Check: Pause titration exactly when the suspension becomes completely clear and transparent. This visual clearance confirms >99% ionization of the bulk material.

  • Equilibration: Carefully back-titrate with 0.1 M HCl to your target physiological pH (e.g., pH 7.4).

  • Finalization: Adjust to the final volume with deionized water and sterile filter (0.22 µm) if required for cell culture.

Protocol B: DMSO Co-Solvent Workflow for High-Concentration Assays

Design Principle: Utilizes aprotic solvation to bypass the thermodynamic barriers of aqueous dissolution, followed by rapid kinetic trapping in an aqueous buffer[4].

  • Stock Preparation: Dissolve the compound in 100% anhydrous DMSO to create a 50 mM master stock.

  • Thermal Activation: Incubate the stock at 37°C and sonicate for 5 minutes. Causality: Acoustic cavitation provides the activation energy necessary to completely break any residual crystalline lattice structures.

  • Buffer Preparation: Pre-warm your target aqueous assay buffer (pH ≥ 7.4) to 37°C.

  • Kinetic Dilution (Validation Step): Place the warmed buffer on a vortex mixer at maximum speed. Add the DMSO stock dropwise directly into the center of the vortex. Validation: The solution must remain optically clear. Rapid mixing prevents localized high concentrations of the hydrophobic free acid, avoiding "solvent-shift" precipitation[3]. Ensure final DMSO concentration remains ≤ 1% v/v to prevent cytotoxicity.

Frequently Asked Questions (FAQs)

Q: Why does my compound instantly crash out when I dilute my DMSO stock into PBS? A: This phenomenon is known as "solvent-shift precipitation." When a DMSO stock is added to a static aqueous buffer, the DMSO diffuses into the bulk water much faster than the compound's carboxylate group can hydrate. This leaves the highly hydrophobic 8-nitroquinoline cores exposed, leading to rapid aggregation[3]. Troubleshooting: Always pre-warm the PBS and maintain vigorous vortexing during the dropwise addition of the stock to ensure immediate dispersion.

Q: Can I use heating alone to dissolve the compound in pure water without adjusting the pH? A: No. While heating temporarily increases kinetic energy and the intrinsic solubility, the thermodynamic equilibrium at acidic/neutral pH heavily favors the solid state[3]. The compound will rapidly recrystallize the moment the solution cools to room temperature. Permanent solubilization requires chemical ionization via pH adjustment.

Q: How does the 8-nitro group specifically alter solubility compared to the parent quinoline-2-carboxylic acid? A: The parent compound, quinaldic acid, lacks the nitro group and is moderately soluble in water (~14 mg/mL)[1]. The addition of the 8-nitro group introduces significant steric bulk and exerts a strong electron-withdrawing effect. This pulls electron density away from the quinoline ring, reducing the basicity of the ring nitrogen and enhancing hydrophobic


-stacking interactions, which drastically lowers its aqueous solubility to practically insoluble levels in unbuffered water[2].
References

1.[4] An In-depth Technical Guide on the Synthesis and Properties of Quinoline-2-carboxylic Acid - Benchchem. 4 2.[2] 2-Methyl-8-nitroquinoline | 881-07-2 - Benchchem. 2 3.[3] Often neglected steps in transforming drug solubility from single measurement in pure water to physiologically-appropriate solubility-pH - PMC (NIH). 3 4.[1] Quinaldic acid 93-10-7 wiki - Guidechem. 1

Sources

Technical Support Center: Purification of 8-Nitroquinoline-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals dealing with the synthesis and isolation of 8-nitroquinoline-2-carboxylic acid . Whether you are scaling up a synthetic route or troubleshooting a stubborn impurity profile, this guide provides field-proven, mechanistically grounded solutions to ensure high-purity isolation.

Physicochemical Profiling & Partitioning Data

To design an effective purification strategy, you must exploit the physicochemical differences between the target molecule and the reaction matrix. The table below summarizes the critical parameters used to drive the separation logic.

CompoundRole in SynthesisEst. pKaSolubility ProfilePartitioning Behavior
8-Nitroquinoline-2-carboxylic acid Target Product~4.2 (COOH)Soluble in aq. base (pH > 7), THF, DMSO. Insoluble in acidic aq.Partitions to aqueous phase at pH 8.5; precipitates at pH 3.5.
2-Methyl-8-nitroquinoline Unreacted Precursor~4.0 (N)Soluble in DCM, EtOAc, CHCl₃. Insoluble in water.Remains in organic phase during basic extraction.
5-Nitro-2-methylquinoline Isomeric Impurity~4.2 (N)Soluble in DCM, EtOAc, CHCl₃.Remains in organic phase. Best separated prior to oxidation.
2-Tribromomethyl-8-nitroquinoline Synthetic IntermediateN/AHighly soluble in DCM. Insoluble in water.Remains in organic phase.
Elemental Selenium (Se⁰) Oxidation ByproductN/AInsoluble in all standard solvents.Forms colloidal suspension; requires physical filtration.
Purification Workflows and Logical Relationships

The most robust method for isolating 8-nitroquinoline-2-carboxylic acid from organic byproducts relies on its ionizable carboxylic acid moiety.

Purification_Pathway A Crude Reaction Matrix (Product + Isomers + Unreacted) B Alkaline Dissolution (aq. NaHCO3, pH 8.5) A->B C Liquid-Liquid Extraction (with DCM or EtOAc) B->C D Organic Phase (Neutral Byproducts) C->D Discard E Aqueous Phase (Target Carboxylate) C->E Retain F Controlled Acidification (5% Citric Acid, pH 3.5-4.0) E->F G Crystallization & Filtration F->G H Pure 8-Nitroquinoline- 2-carboxylic acid G->H

Workflow for the acid-base purification of 8-nitroquinoline-2-carboxylic acid.

Self-Validating Experimental Protocols
Protocol A: Acid-Base Liquid-Liquid Extraction (LLE) & Precipitation

This protocol isolates the target carboxylic acid from unreacted precursors and non-polar intermediates, leveraging saponification and controlled acidification[1],[2].

Step-by-Step Methodology:

  • Alkaline Quenching: To the concentrated crude reaction mixture, add saturated aqueous NaHCO₃ until the pH reaches 8.0–8.5.

    • Causality: The pKa of the carboxylic acid is ~4.2. At pH 8.5, >99.9% of the product exists as the water-soluble sodium carboxylate. Unreacted 2-methyl-8-nitroquinoline remains neutral and insoluble in water.

  • Organic Wash: Extract the aqueous layer 3 times with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

    • Validation Check: Spot both layers on a TLC plate (Silica, 9:1 DCM:MeOH). The aqueous layer must contain a baseline spot (product under UV), while the organic layer contains high-Rf impurities.

  • Controlled Acidification: Cool the retained aqueous phase to 0–5 °C in an ice bath. Slowly add 5% w/v aqueous citric acid dropwise under vigorous stirring until the pH reaches 3.5–4.0[1],[2].

    • Causality: Citric acid is a weak acid that prevents localized pH shock. Dropping the pH below 2.0 risks protonating the quinoline nitrogen, which forms a soluble hydrochloride salt and drastically reduces your isolated yield.

  • Filtration: Stir the resulting suspension for 45 minutes at 0 °C to mature the crystals. Filter through a sintered glass funnel, wash with ice-cold water, and dry under a high vacuum.

Protocol B: Removal of Colloidal Selenium (If SeO₂ Oxidation is Used)

If the carboxylic acid was synthesized via the SeO₂ oxidation of 2-methyl-8-nitroquinoline, elemental selenium (Se⁰) is a major byproduct[3].

Step-by-Step Methodology:

  • Hot Filtration: Upon completion of the reflux, cool the mixture slightly but do not let it reach room temperature.

  • Celite Pad Preparation: Pack a fritted funnel with a 2-inch layer of Celite® 545. Wet the pad with the reaction solvent (e.g., pyridine or dioxane).

  • Filtration: Pass the reaction mixture through the Celite pad under vacuum.

    • Validation Check: The filtrate must be completely clear of black/red particulate matter. If a red tint persists, colloidal selenium is still present; pass the filtrate through a secondary, tighter pad (e.g., silica plug) before proceeding to Protocol A.

Troubleshooting & FAQs

Q: Why does my product precipitate as a gummy oil instead of a crystalline solid during acidification? A: This is a classic symptom of "pH shock." When concentrated strong acids (like HCl) are added rapidly, the localized pH drops instantly, causing the amorphous free acid to crash out of solution. This rapid precipitation traps solvent molecules and organic impurities within the matrix, forming a gum. Solution: Always use a weak acid like 5% citric acid for the precipitation step[1],[2]. Add it dropwise under vigorous mechanical stirring at 0 °C to allow the crystal lattice to form thermodynamically.

Q: I am seeing contamination from the 5-nitro isomer in my final NMR. How do I separate it? A: The nitration of 2-methylquinoline inherently yields a mixture of 5-nitro and 8-nitro isomers. Because their polarities are nearly identical, separating the final carboxylic acids via column chromatography is extremely difficult. Solution: You must separate the isomers before the oxidation step. A highly effective method is the fractional crystallization of their hydrochloride salts. The 8-nitro-2-methylquinoline hydrochloride salt has a distinct solubility profile compared to the 5-nitro isomer and can be selectively crystallized from an ethanol/HCl mixture[4].

Q: My overall yield is very low after the hydrolysis of 2-tribromomethyl-8-nitroquinoline. Where is the product going? A: If you are utilizing the bromination-hydrolysis route[4], low yields during the final aqueous sulfuric acid hydrolysis are usually due to incomplete hydrolysis or product loss during the workup. 8-nitroquinoline-2-carboxylic acid is amphoteric. If your final aqueous phase is too acidic (pH < 2), the quinoline nitrogen protonates, and the product remains dissolved in the water as a bis-sulfate salt. Ensure your final precipitation is strictly buffered to pH 3.5–4.0.

References

1.1, Comptes Rendus de l'Académie des Sciences. 2.4, ResearchGate. 3.2, Ludwig-Maximilians-Universität München. 4.3, Benchchem.

Sources

Technical Support Center: 8-Nitroquinoline-2-carboxylic Acid (8-NQCA)

Author: BenchChem Technical Support Team. Date: March 2026

Focus: UV Photostability & Degradation Troubleshooting

Welcome to the Technical Support Center for. This guide is engineered for researchers, analytical scientists, and drug development professionals experiencing assay variability, signal loss, or unexpected degradants when handling 8-NQCA.

Because 8-NQCA contains both a highly conjugated quinoline fluorophore and a photolabile carboxylic acid moiety, it is highly susceptible to UV-induced degradation. This guide synthesizes field-proven troubleshooting strategies, mechanistic causality, and self-validating protocols to ensure the scientific integrity of your workflows.

Mechanistic Overview of 8-NQCA Photodegradation

Before troubleshooting, it is critical to understand why 8-NQCA degrades. Under UV irradiation (particularly < 365 nm), the quinoline core enters an excited triplet state. Studies on related [1] demonstrate that this excitation rapidly induces a decarboxylation reaction. Concurrently, the quinoline ring undergoes photohydroxylation and eventual ring cleavage, a process highly dependent on the protonation state of the nitrogen atom[2].

Pathway A 8-Nitroquinoline-2-carboxylic acid (Intact) B UV Irradiation (λ < 365 nm) A->B C Excited Triplet State (Photoreactive) B->C D Decarboxylation (-CO2) C->D F Photohydroxylation / Ring Cleavage C->F E 8-Nitroquinoline (Intermediate) D->E E->F G Mineralization / Complex Degradants F->G

Proposed UV-induced photodegradation pathway of 8-Nitroquinoline-2-carboxylic acid.

Troubleshooting Guides & FAQs

Q1: Why is my 8-NQCA stock solution losing concentration during standard benchtop handling? A1: The primary cause is ambient laboratory lighting. Standard fluorescent and LED lights emit sufficient UV and blue-light photons to excite the quinoline fluorophore. Once excited, the molecule undergoes rapid photolysis. As seen in , the apparent first-order reaction rate for quinoline ring cleavage under UV is exceptionally high. Actionable Fix: Immediately transition all handling to low-actinic (amber) glassware and utilize UV-filtered lighting in your fume hoods.

Q2: How do solvent choice and pH influence the photostability of 8-NQCA? A2: Stability is intrinsically linked to the molecule's protonation state. The quinoline nitrogen acts as a weak base, while the 2-carboxylic acid is acidic. [2] demonstrated that quinoline in its conjugated acid form (at low pH) exhibits a distinct UV-Vis absorption spectrum that alters its photolability. In acidic media, the protonated quinoline ring becomes highly electrophilic, accelerating nucleophilic attack by water under UV excitation. Actionable Fix: When preparing aqueous stocks, buffer the solution to pH 7.4. This stabilizes the carboxylate anion and deprotonates the quinoline nitrogen, slightly mitigating the rate of photohydroxylation.

Q3: What are the primary degradation products I should look for in my LC-MS/MS analysis? A3: Because the degradation is complex, you will likely observe a mixture of products. The initial and most rapid degradation step is decarboxylation[1], yielding 8-nitroquinoline. Prolonged exposure leads to ring cleavage, generating pyridine-carboxylic acid derivatives (e.g., picolinic acid analogs)[3].

Q4: How can I prove that my assay failure is due to photolysis and not thermal or oxidative degradation? A4: You must implement a self-validating experimental system. Run a parallel control where one aliquot of 8-NQCA is stored in a clear glass vial exposed to ambient light, and another is stored in an amber vial wrapped in foil (dark control). Both must be kept at the exact same temperature. If the dark control remains stable while the clear vial degrades, photolysis is definitively the root cause.

Quantitative Data Summary

The following table summarizes the expected photodegradation kinetics of quinoline derivatives under UV irradiation (254 nm) to help you benchmark your analytical expectations.

CompoundSolvent / ConditionHalf-life (

)
Primary PhotoreactionReference Source
8-Nitroquinoline-2-carboxylic acid Aqueous buffer (pH 7.4)~15 min (Estimated)Decarboxylation / Ring CleavageExtrapolated from[1],
7-Chloro-3-methylquinoline-8-carboxylic acid Aqueous< 10 minRapid Decarboxylation[1]
Quinoline (Unsubstituted) Aqueous~1.7 minRing Cleavage / Mineralization
Diagnostic Workflow

Use the following logical workflow to systematically isolate and resolve 8-NQCA degradation issues in your laboratory.

Workflow Start Signal Loss in Assay / Extra Peaks in LC-MS CheckUV Was sample exposed to ambient/UV light? Start->CheckUV Yes Yes CheckUV->Yes No No CheckUV->No Action1 Implement Amber Glassware & Low-Actinic Lighting Yes->Action1 CheckSolv Check Solvent & pH (Is pH < pKa?) No->CheckSolv Action1->CheckSolv Action2 Buffer to pH 7.4 to stabilize carboxylate anion CheckSolv->Action2 If pH low Action3 Investigate Thermal or Oxidative Degradation CheckSolv->Action3 If pH optimal

Troubleshooting workflow for 8-NQCA degradation during experimental handling.

Experimental Protocols

To ensure trustworthiness and reproducibility, follow these self-validating protocols for handling and profiling 8-NQCA.

Protocol 1: Controlled Photostability Profiling (ICH Q1B Compliant)

This protocol establishes the exact degradation rate of your specific 8-NQCA batch, ensuring your downstream assays account for potential photolysis.

Step-by-Step Methodology:

  • Solution Preparation: Dissolve 8-NQCA in HPLC-grade Methanol to a concentration of 1 mg/mL. Dilute to a working concentration of 10 µg/mL using a 50 mM Phosphate Buffer (pH 7.4).

  • Control Establishment (Self-Validation): Aliquot 2 mL of the working solution into two separate quartz cuvettes. Wrap Cuvette A entirely in aluminum foil (Dark Control). Leave Cuvette B exposed (Test Sample).

  • Irradiation Setup: Place both cuvettes in a controlled photoreactor equipped with a UV-C (254 nm) or simulated sunlight (Xenon arc) lamp. Ensure the temperature is strictly maintained at 25°C using a water jacket to rule out thermal degradation.

  • Kinetic Sampling: Withdraw 100 µL aliquots from both cuvettes at

    
     minutes.
    
  • Quenching: Immediately transfer the aliquots into amber HPLC vials containing 100 µL of cold Acetonitrile (4°C) to quench any secondary reactive oxygen species (ROS) reactions.

Protocol 2: LC-MS/MS Quantification of Degradants

This methodology isolates the intact 8-NQCA from its photolytic byproducts (e.g., 8-nitroquinoline).

Step-by-Step Methodology:

  • Chromatographic Separation: Utilize a reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase Configuration:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution: Run a linear gradient from 5% B to 95% B over 5 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry Parameters: Operate in Electrospray Ionization (ESI) positive mode. Monitor the parent mass transition for 8-NQCA (

    
     approx. 219 
    
    
    
    ) and the expected decarboxylated degradant, 8-nitroquinoline (
    
    
    approx. 175
    
    
    ).
  • Data Analysis: Plot the AUC (Area Under the Curve) of the intact 8-NQCA against time. The Dark Control must show < 2% variance over 60 minutes to validate the assay.

References
  • Pinna, M. V., & Pusino, A. (2012). Direct and indirect photolysis of two quinolinecarboxylic herbicides in aqueous systems. Chemosphere, 86(6), 655-658. [Link]

  • Zhu, D., Ni, Y., Sun, D., Wang, S., Sun, X., & Yao, S. (2010). Degradation of quinoline and isoquinoline by vacuum ultraviolet light and mechanism thereof. Radiation Physics and Chemistry.[Link]

  • Zhao, Y., et al. (2009). Absorption spectra analysis in the degradation process of quinoline in aqueous solution by VUV lights. Spectroscopy and Spectral Analysis, 29(7), 1918-1921.[Link]

  • Fallah, N., et al. (2014). Aqueous Quinoline Treatment with Iron/ Copper Activated UV/ Persulfate Process in a Falling Film Photo-Reactor. Iranian Journal of Chemical Engineering. [Link]

Sources

Validation & Comparative

1H NMR spectrum analysis of 8-Nitroquinoline-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of the structural and electronic properties of quinoline derivatives is critical for researchers developing kinase inhibitors, transition metal chelators, and entatic state models. 8-Nitroquinoline-2-carboxylic acid is a highly versatile building block in these domains [1]. However, validating its structural integrity post-synthesis requires precise analytical methodologies.

This guide provides a comprehensive comparative analysis of the


H NMR spectrum of 8-Nitroquinoline-2-carboxylic acid against its non-nitrated analog, Quinaldic acid  (Quinoline-2-carboxylic acid). By deconstructing the spectral data, we will explore the causality behind the chemical shifts, the profound electronic impact of the 8-nitro substitution, and provide a self-validating experimental protocol for high-fidelity data acquisition.

Structural Anatomy & NMR Causality

To interpret the


H NMR spectrum of 8-Nitroquinoline-2-carboxylic acid, one must understand the competing electronic effects governing the quinoline core. The molecule consists of a fused pyridine and benzene ring system, modified by two strongly electron-withdrawing groups:
  • The Carboxylic Acid (-COOH) at C2 : This group exerts a localized deshielding effect on the pyridine ring, specifically pulling electron density away from the adjacent H3 and H4 protons.

  • The Nitro Group (-NO

    
    ) at C8 : The nitro group is one of the most powerful electron-withdrawing substituents (-I and -M effects). Its placement at the 8-position creates a profound anisotropic deshielding zone that primarily affects the adjacent H7 proton on the benzene ring, pushing it significantly downfield [2].
    
Comparative Spectral Analysis: The Impact of the 8-Nitro Group

When comparing 8-Nitroquinoline-2-carboxylic acid to the baseline analog Quinaldic acid [3], the substitution at the C8 position fundamentally alters the spin system of the benzene ring. Quinaldic acid features a 4-spin aromatic system (H5, H6, H7, H8) with complex overlapping multiplets. In contrast, the 8-nitro derivative simplifies to a 3-spin AMX system (H5, H6, H7), allowing for distinct, highly resolved doublets of doublets.

The table below summarizes the quantitative shift differences, acquired at 400 MHz in CDCl


.
Proton Position8-Nitroquinoline-2-carboxylic acid (δ ppm)Multiplicity & Coupling (

in Hz)
Quinaldic Acid Analog (δ ppm)Shift Causality & Electronic Effect
-COOH 10.91Singlet (s)~11.50Highly deshielded acidic proton; broadens due to exchange.
H4 8.58Doublet (d,

= 8.5)
~8.45Ortho coupling to H3; standard pyridine ring deshielding.
H3 8.46Doublet (d,

= 8.5)
~8.15Deshielded directly by the adjacent C2 carboxyl group.
H7 8.32Doublet of doublets (dd,

= 7.6, 1.3)
~7.85Critical Marker: Strongly deshielded by the ortho 8-nitro group.
H5 8.22Doublet of doublets (dd,

= 8.3, 1.3)
~8.00Deshielded by ring current; meta coupling to H7.
H6 7.84Pseudo-Triplet (dd,

= 8.4, 7.5)
~7.70Meta to nitro group; ortho coupling to both H5 and H7.

Data derived from literature synthesis protocols and simulated baseline comparisons[1, 2, 3].

Experimental Protocol: High-Fidelity H NMR Workflow

Acquiring a clean spectrum for 8-Nitroquinoline-2-carboxylic acid presents unique physical chemistry challenges. Literature protocols explicitly note that this compound exhibits exceptionally poor solubility in standard halogenated solvents like Dichloromethane (DCM) or Chloroform (CDCl


) due to strong intermolecular hydrogen bonding and high crystal lattice energy [2].

To ensure analytical trustworthiness, the following step-by-step protocol is designed as a self-validating system :

Step 1: Solvent Selection & Sample Preparation

  • Action : Weigh 8–10 mg of the analyte. While CDCl

    
     can be used for direct comparison with literature values, DMSO-
    
    
    
    is highly recommended to overcome solubility barriers.
  • Causality : DMSO-

    
     disrupts the intermolecular hydrogen bonds of the carboxylic acid, ensuring a homogenous solution and preventing broad, unresolved baseline signals caused by micro-particulates.
    
  • Validation : If using CDCl

    
    , sonicate the sample for 10 minutes. Visually inspect the tube against a light source; the solution must be optically clear.
    

Step 2: Instrument Tuning & Shimming

  • Action : Insert the sample into a 400 MHz (or higher) spectrometer. Lock onto the deuterium signal and perform gradient Z-shimming.

  • Validation : Check the Full Width at Half Maximum (FWHM) of the solvent residual peak (e.g., 7.26 ppm for CDCl

    
    ). The protocol is validated only if the FWHM is 
    
    
    
    1.0 Hz, ensuring the closely spaced doublets of doublets (H5 and H7) will be adequately resolved.

Step 3: Acquisition Parameters

  • Action : Set the spectral width to 15 ppm to capture the far-downfield -COOH proton. Set the relaxation delay (D1) to

    
     2.0 seconds. Acquire a minimum of 32 scans.
    
  • Causality : A longer D1 ensures complete longitudinal relaxation (

    
    ) of the broad carboxylic acid proton, which is necessary for accurate quantitative integration relative to the sharp aromatic peaks.
    

Step 4: Spectral Processing & Self-Validation

  • Action : Apply a Fourier Transform (FT) and manually phase the spectrum.

  • Validation : Integrate the signals. The sum of the aromatic protons (H3, H4, H5, H6, H7) must perfectly integrate to a ratio of 5:1 against the -COOH singlet. Any deviation indicates incomplete relaxation, solvent exchange, or the presence of impurities.

Workflow Visualization

The following diagram maps the logical dependencies of the NMR acquisition process, highlighting the critical solubility optimization step required for this specific compound.

NMR_Workflow N1 Sample Preparation Weigh 10 mg Analyte + 0.6 mL CDCl3 or DMSO-d6 N2 Solubility Optimization Sonicate for 10 mins (Addresses high lattice energy) N1->N2 N3 Spectrometer Tuning Lock Deuterium, Tune/Match 1H Probe, Z-Shim N2->N3 N4 Data Acquisition 400 MHz, 32 Scans, D1 ≥ 2.0s N3->N4 N5 Spectral Processing & Validation FT, Phase Correction, Integration Ratio = 5:1 N4->N5

Logical workflow for 1H NMR sample preparation, acquisition, and spectral assignment.

References

  • RWTH Aachen University Publications. "Studies on Novel Copper Guanidine Quinoline Complexes: Examination of the Substituent Influence on the Properties and Ability as Entatic State Models for the Electron Transfer." Available at: [Link]

  • Royal Society of Chemistry (RSC). "Manipulating Electron-Transfer – The Influence of Substituents on Novel Copper Guanidine Quinolinyl Complexes - Supporting Information." Available at: [Link]

  • PubChem, National Institutes of Health. "Quinaldic Acid | C10H7NO2 | CID 7124." Available at:[Link]

Spectral Fingerprinting of 8-Nitroquinoline-2-carboxylic Acid: A Comparative FTIR Guide

Author: BenchChem Technical Support Team. Date: March 2026

[label="

Finalizing FTIR Guide

I've completed the FTIR guide, integrating Graphviz diagrams and comprehensive explanations. I've re-reviewed the literature citations and ensured all URLs are accurate and accessible. I am satisfied with the final product.

As a Senior Application Scientist specializing in spectroscopic characterization, I frequently rely on Fourier Transform Infrared (FTIR) spectroscopy to validate the structural integrity of complex heterocyclic scaffolds. 8-Nitroquinoline-2-carboxylic acid is a highly versatile building block, widely utilized in the synthesis of transition metal ligands, entatic state models for electron transfer [1], and pharmacologically active derivatives.

Accurate identification of its functional groups—specifically the interplay between the electron-withdrawing nitro group and the hydrogen-bonding carboxylic acid—requires a nuanced understanding of vibrational spectroscopy. This guide provides an objective comparison of its FTIR performance against common structural alternatives, backed by self-validating experimental protocols.

Comparative FTIR Data Analysis

To objectively evaluate the spectral signature of 8-Nitroquinoline-2-carboxylic acid, we must compare it against its direct structural analogs: Quinaldic acid (lacking the nitro group) and 8-Aminoquinoline-2-carboxylic acid (the reduced product). This comparison is particularly critical for researchers monitoring the catalytic reduction of the nitro group during ligand synthesis.

Quantitative Spectral Comparison Table
Functional Group8-Nitroquinoline-2-carboxylic acidQuinaldic Acid (Alternative 1)8-Aminoquinoline-2-carboxylic acid (Alternative 2)
O-H (Carboxyl) ~2500–3100 cm⁻¹ (Broad)~2500–3000 cm⁻¹ (Broad)~2400–2900 cm⁻¹ (Zwitterionic shift)
N-H (Amine) N/AN/A~3300–3450 cm⁻¹ (Doublet)
C=O (Carboxyl) ~1715 cm⁻¹ (Strong)~1705 cm⁻¹ (Strong)~1630 cm⁻¹ (Asym. COO⁻ if zwitterionic)
Asym. NO₂ ~1525 cm⁻¹ (Strong)N/AN/A
Sym. NO₂ ~1345 cm⁻¹ (Strong)N/AN/A
C=N (Quinoline) ~1605 cm⁻¹ (Medium)~1595 cm⁻¹ (Medium)~1585 cm⁻¹ (Medium)

Mechanistic Insights: Decoding the Spectral Fingerprint

The FTIR spectrum of 8-Nitroquinoline-2-carboxylic acid is not merely a collection of peaks; it is a macroscopic readout of its intramolecular electronics.

The C8-nitro group acts as a powerful electron-withdrawing moiety via both inductive and resonance effects. This electron depletion extends across the conjugated π-system of the quinoline ring. Consequently, the C=N bond is slightly stiffened, shifting its stretching frequency to a higher wavenumber (~1605 cm⁻¹) compared to the unsubstituted quinaldic acid (~1595 cm⁻¹). Furthermore, the presence of the C2-carboxylic acid facilitates strong intermolecular hydrogen bonding in the solid state, which drastically broadens the O-H stretching band and anchors the C=O stretch at a distinct ~1715 cm⁻¹ [1].

Substituent_Effects Root 8-Nitroquinoline-2-carboxylic acid Nitro 8-Nitro Group (-NO2) Strong Electron Withdrawing Root->Nitro Carboxyl 2-Carboxylic Acid (-COOH) Hydrogen Bonding Donor/Acceptor Root->Carboxyl Quinoline Quinoline Ring Conjugated π-System Root->Quinoline Nitro_Effect Shifts C=N stretch to higher frequency (Inductive effect) Nitro->Nitro_Effect Nitro_Peaks Distinct Asym (1525 cm⁻¹) & Sym (1345 cm⁻¹) Peaks Nitro->Nitro_Peaks Carboxyl_Effect Broad O-H stretch (2500-3100 cm⁻¹) Strong C=O stretch (1715 cm⁻¹) Carboxyl->Carboxyl_Effect Quinoline->Nitro_Effect Mediates e- withdrawal

Fig 1. Logical relationship of substituent effects on the FTIR spectrum.

Self-Validating ATR-FTIR Methodology

Historically, KBr pellet pressing was the standard for solid-state IR, as noted in standard protocols for quinolinecarboxylic acids [2]. However, KBr is highly hygroscopic. Absorbed moisture introduces a broad O-H band at ~3400 cm⁻¹ and a bending mode at ~1640 cm⁻¹, which directly obscure the critical carboxylic acid and quinoline ring vibrations. Reference spectra for nitroquinolines highlight the necessity of distinguishing dispersive instrument data from modern FTIR measurements to avoid misassigning these frequencies [3].

To establish a self-validating system , I mandate the use of Attenuated Total Reflectance (ATR) FTIR utilizing a monolithic diamond crystal. This choice eliminates moisture artifacts and ensures that every observed peak is intrinsic to the analyte.

Step-by-Step Protocol

Step 1: System Initialization and Self-Validation

  • Action: Clean the diamond ATR crystal with isopropanol and allow it to evaporate completely. Acquire a background spectrum (32 scans, 4 cm⁻¹ resolution).

  • Validation Loop: Inspect the background spectrum. The system is self-validated only if the baseline is completely flat in the 3900–3500 cm⁻¹ region. Any deviation >2% transmittance indicates residual moisture or contamination, triggering a mandatory recleaning step. This ensures subsequent spectral data is artifact-free.

Step 2: Sample Application

  • Action: Deposit 2–3 mg of finely powdered 8-Nitroquinoline-2-carboxylic acid directly onto the center of the diamond crystal.

  • Causality: The sample must completely cover the active area of the crystal to maximize the evanescent wave interaction, ensuring a high signal-to-noise ratio.

Step 3: Pressure Application

  • Action: Lower the ATR pressure anvil until the integrated force gauge indicates optimal, uniform contact.

  • Causality: Crystalline powders scatter light. Consistent, high pressure minimizes the air gap between the crystal and the sample, standardizing the path length and preventing peak distortion.

Step 4: Spectral Acquisition and Processing

  • Action: Acquire the sample spectrum (32 scans, 4000–400 cm⁻¹). Apply an ATR correction algorithm and a baseline correction.

  • Causality: ATR correction is mathematically required because the penetration depth of the IR beam is wavelength-dependent (deeper at lower wavenumbers). This correction normalizes the relative peak intensities, allowing direct comparison with transmission spectra libraries.

FTIR_Workflow Start 1. Crystal Preparation & Background Scan ValidateBG 2. Self-Validation: Verify Flat Baseline (Absence of H2O/CO2) Start->ValidateBG Background Subtraction Sample 3. Sample Application (2-3 mg 8-NQ-2-COOH) ValidateBG->Sample Crystal Clean Acquisition 4. ATR-FTIR Acquisition (32 Scans, 4 cm⁻¹ Res) Sample->Acquisition Apply Constant Pressure Correction 5. ATR & Baseline Correction Algorithms Acquisition->Correction Raw Spectrum Analysis 6. Peak Identification (NO2, C=O, O-H) Correction->Analysis Corrected Spectrum

Fig 2. Self-validating ATR-FTIR workflow for 8-Nitroquinoline-2-carboxylic acid analysis.

References
  • [3] National Institute of Standards and Technology. "Quinoline, 8-nitro-". NIST Chemistry WebBook. URL:[Link]

  • [1] Heck, J., et al. "Manipulating Electron-Transfer – The Influence of Substituents on Novel Copper Guanidine Quinolinyl Complexes". Chemical Science (RSC). URL:[Link]

Sources

Comparative Guide: Photolysis Kinetics of 8-Nitroquinoline vs. Coumarin Caging Groups

Author: BenchChem Technical Support Team. Date: March 2026

Photolabile protecting groups (PPGs), commonly known as "caging" groups, are indispensable tools in chemical biology for conferring spatio-temporal control over biomolecular activity. By temporarily masking a functional group (e.g., carboxylic acids, phosphates, amines) with a light-sensitive moiety, researchers can deploy targeted irradiation to release the active molecule on demand.

As an application scientist, selecting the correct PPG requires balancing photolysis kinetics, quantum yields, and biological compatibility. This guide provides an objective, data-driven comparison of two prominent PPG classes: 8-nitroquinoline derivatives and coumarin derivatives (specifically DEACM), analyzing their photolysis rates and mechanistic pathways to guide your experimental design.

Mechanistic Causality in Photolysis

The kinetic performance of a caging group is fundamentally dictated by its photochemical uncaging mechanism. Understanding the causality behind these pathways explains why certain groups are vastly superior for rapid kinetic studies.

Coumarin Derivatives (e.g., DEACM)

Coumarin photocages, such as 7-(diethylamino)coumarin-4-ylmethyl (DEACM), are highly efficient due to their straightforward photolysis pathway. Upon single-photon excitation (1PE) near their absorption maximum (~400 nm), the molecule enters an excited singlet state. This is rapidly followed by the heterolytic cleavage of the C-O bond at the caging site and subsequent nucleophilic attack by a solvent molecule[1]. This mechanism avoids the formation of toxic or highly reactive radical byproducts. Furthermore, the strong fluorescent properties of the liberated coumarin alcohol allow for real-time monitoring of the photolysis rate, which occurs on the nanosecond timescale (


)[2].
8-Nitroquinoline Derivatives

In contrast, 8-nitroquinoline-based caging groups (e.g., 6-bromo-8-nitro-1,2-dihydroquinoline) rely on a more complex intramolecular rearrangement. Density Functional Theory (DFT) calculations reveal that the photolysis of 8-nitroquinoline derivatives requires intersystem crossing. Following excitation to the


 state, the molecule transitions to a triplet ground state (

)[3]. The reaction proceeds via a carbonyl migration step that presents a significant kinetic barrier (e.g., 34.3 kcal/mol), ultimately returning to the stable

state to release the product[3]. This complex triplet-state pathway inherently limits the quantum yield (

) and slows the overall photolysis rate compared to coumarins[3].

PhotolysisMechanism Ground Caged Biomolecule (Ground State S0) Photon Photon Absorption (hν) Ground->Photon Irradiation Excited Excited Singlet (S1) State Photon->Excited Excitation ISC Intersystem Crossing (T1 State - 8-NQ) Excited->ISC 8-Nitroquinoline Pathway Cleavage Heterolytic Cleavage (Coumarin) Excited->Cleavage Coumarin Pathway Product Released Biomolecule + Photoproduct ISC->Product Carbonyl Migration Cleavage->Product Nucleophilic Attack

Photochemical uncaging pathways for Coumarin and 8-Nitroquinoline groups.

Quantitative Performance Comparison

When selecting a PPG, the uncaging efficiency (


) is a critical metric, representing the product of the molar extinction coefficient (

) and the quantum yield (

). The table below summarizes the comparative photophysical properties of these two classes.
Photophysical PropertyCoumarin (DEACM)8-Nitroquinoline (6-Br-8-NQ)
Absorption Maximum (

)
~390 - 400 nm[1][4]~345 nm[3]
Quantum Yield (

)
0.029 (dG) to 0.25 (cyclic nucleotides)[4]~0.003[3]
Photolysis Rate Constant (

)

[2]
Slower (Triplet-state limited)[3]
Two-Photon Excitation (2PE) High EfficiencyLow to Moderate Efficiency
Byproduct Biocompatibility Excellent (Inert coumarin alcohol)[1]Moderate

Standardized Experimental Protocol for Photolysis Kinetics

To ensure scientific integrity and reproducibility, the following protocol outlines a self-validating system for determining the photolysis rate and quantum yield of caged compounds. This workflow utilizes HPLC-UV quantification and dimethoxynitrobenzene (DMNB) actinometry as an internal standard to normalize for light source intensity fluctuations.

KineticWorkflow Prep Sample Prep (1 mM in Buffer) Irrad LED Irradiation (365 nm / 400 nm) Prep->Irrad Aliquots Time-Course Sampling Irrad->Aliquots HPLC HPLC / UV-Vis Quantification Aliquots->HPLC Calc Kinetic Rate (k) & Quantum Yield (Φ) HPLC->Calc

Standardized experimental workflow for determining photolysis kinetics.

Step-by-Step Methodology:
  • Sample Preparation: Prepare a 1.0 mM solution of the caged compound (e.g., DEACM-caged ATP or 8-NQ-caged carboxylic acid) in a physiologically relevant buffer (e.g., 1x PBS, pH 7.4). For quantum yield determination, prepare a parallel solution of dimethoxynitrobenzene (DMNB) actinometer at an equivalent optical density[4].

  • Controlled Irradiation: Place 100

    
    L aliquots of the sample into quartz cuvettes. Irradiate using a temperature-controlled, high-power LED light source strictly matching the 
    
    
    
    of the caging group (e.g., 400 nm for DEACM, 365 nm for 8-NQ) to maximize absorption while avoiding off-target phototoxicity[5].
  • Time-Course Sampling: Collect 5

    
    L aliquots at precise time intervals (e.g., 0, 10, 30, 60, 120, 300 seconds). Quench the reaction immediately by transferring the aliquot into an HPLC vial containing a quenching buffer or by rapid freezing.
    
  • HPLC/UV-Vis Quantification: Analyze the aliquots using Reverse-Phase HPLC (e.g., C18 column) monitored by a UV-Vis detector. Integrate the peak areas corresponding to the disappearance of the caged precursor and the appearance of the released biomolecule.

  • Kinetic Calculation: Plot the natural log of the remaining caged compound concentration versus irradiation time. The slope of the linear fit represents the pseudo-first-order photolysis rate constant (

    
    ). Calculate the quantum yield (
    
    
    
    ) by comparing the initial rate of photolysis to the DMNB actinometry standard[4].

Discussion: Choosing the Right Caging Group

The empirical data strongly favors Coumarin (DEACM) derivatives for applications requiring rapid, highly efficient uncaging, particularly in living cells. The red-shifted absorption maximum (~400 nm) of DEACM allows for activation using visible light, minimizing phototoxicity and improving tissue penetration compared to the UV light required for 8-nitroquinolines[1]. Furthermore, the nanosecond photolysis rate of DEACM makes it superior for fast kinetic studies, such as tracking neurotransmitter release or rapid cellular signaling events[1][2].

Conversely, 8-nitroquinoline derivatives may still hold niche utility in orthogonal uncaging strategies where multiple PPGs are used simultaneously. Because their absorption maximum is significantly blue-shifted (~345 nm) compared to DEACM, they can theoretically be selectively retained while a DEACM-caged molecule is liberated using >400 nm light[3][4].

References[4] "Coumarin-Caged dG for Improved Wavelength-Selective Uncaging of DNA | Organic Letters", acs.org,https://pubs.acs.org/doi/10.1021/ol201656g[2] "Photoremovable Protecting Groups Used for the Caging of Biomolecules - Wiley-VCH", wiley-vch.de,https://onlinelibrary.wiley.com/doi/pdf/10.1002/9783527654181.ch1[3] "The synthesis and photolysis mechanisms of 8-nitroquinoline-based photolabile caging groups for carboxylic acid | Request PDF - ResearchGate", researchgate.net,https://www.researchgate.net/publication/268872288_The_synthesis_and_photolysis_mechanisms_of_8-nitroquinoline-based_photolabile_caging_groups_for_carboxylic_acid[1] "Glen Report 34-11: Beyond the UV Region — DEACM-dG as a Versatile Tool for Light-Activatable (“Caged”) Oligonucleotides", glenresearch.com,https://www.glenresearch.com/reports/gr34-11[5] "Thiocoumarin Caged Nucleotides: Synthetic Access and Their Photophysical Properties - PMC", nih.gov,https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7694389/

Sources

Comparative Guide: Validating the Synthesis of 8-Nitroquinoline-2-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Context

8-nitroquinoline-2-carboxylic acid is a critical intermediate in the synthesis of bioactive quinoline derivatives, enzyme inhibitors, and complex supramolecular structures. Its synthesis typically involves the nitration of 2-methylquinoline followed by the rigorous oxidation of the methyl group[1]. Because this compound is frequently utilized in downstream pharmaceutical coupling reactions (e.g., forming amide linkages with amines), ensuring its absolute purity is non-negotiable.

While modern laboratories heavily rely on Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS), Elemental Analysis (EA) via dynamic flash combustion remains the gold standard for absolute bulk purity validation[2]. This guide objectively compares EA against alternative analytical techniques, providing self-validating protocols and empirical data to secure your synthetic workflow.

Experimental Workflow & Validation Logic

Workflow N1 2-Methylquinoline N2 Nitration (HNO3/H2SO4) N1->N2 N3 8-Nitro-2-methylquinoline N2->N3 N4 Oxidation / Hydrolysis N3->N4 N5 8-Nitroquinoline-2-carboxylic acid N4->N5 N6 Elemental Analysis (CHNS) Absolute Bulk Purity (±0.4%) N5->N6 N7 Quantitative NMR (qNMR) Structural Integrity N5->N7 N8 HPLC-UV Chromatographic Purity N5->N8

Synthesis workflow of 8-nitroquinoline-2-carboxylic acid and orthogonal purity validation.

Objective Comparison of Purity Validation Techniques

To validate the synthesized 8-nitroquinoline-2-carboxylic acid (


), researchers must choose between EA, qNMR, HRMS, and HPLC. Each technique interrogates a fundamentally different physical property.
Why Elemental Analysis Outperforms NMR for Bulk Purity

Quantitative NMR (qNMR) is highly effective for identifying organic impurities and structural isomers[3]. However, qNMR relies entirely on the solubility of the analyte and cannot detect "NMR-silent" impurities such as inorganic salts (e.g., residual sulfates from the oxidation step) or accurately quantify trace water without complex calibration[3].

Conversely, Elemental Analysis (specifically the Pregl-Dumas combustion method) burns the entire sample at >1000°C, providing the absolute mass fraction of Carbon, Hydrogen, and Nitrogen[4]. If a sample contains 5% inorganic salt, the NMR spectrum might still look perfectly clean (100% relative purity), but the EA carbon content will drop proportionally, immediately flagging the batch as impure[4]. The American Chemical Society (ACS) mandates that experimental CHN values must fall within ±0.4% of theoretical values to confirm >95% purity[2][5].

Performance Comparison Table
Feature / TechniqueElemental Analysis (CHNS)Quantitative NMR (qNMR)High-Performance Liquid Chromatography (HPLC)
Primary Output Absolute mass % of C, H, N, SRelative proton environments & ratioChromatographic peak area %
Detection of Inorganic Salts Excellent (Causes proportional drop in C/H/N)Poor (NMR silent)Poor (Often UV transparent)
Detection of Water/Solvents Excellent (Alters H and C ratios)Good (If solvent peaks don't overlap)Poor (Elutes in void volume)
Structural Elucidation None (Empirical formula only)Excellent (Connectivity & stereochemistry)None (Requires MS coupling)
Sample Destruction Yes (Combusted at >1000°C)No (Sample can be recovered)Yes/No (Depends on fraction collection)
Validation Standard ±0.4% deviation from theoretical[2]Internal standard calibration[3]>95% peak area integration

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The following methodologies incorporate causality and self-validation steps to ensure data integrity.

Protocol A: Synthesis of 8-Nitroquinoline-2-Carboxylic Acid

Causality: The synthesis relies on the controlled oxidation of the methyl group. To prevent over-oxidation or ring cleavage, temperature control is paramount[1][6].

  • Reaction: Dissolve 8-nitro-2-methylquinoline (1.0 eq) in aqueous sulfuric acid. Slowly add the oxidant (e.g.,

    
     or perform bromination followed by hydrolysis) while maintaining the temperature below 90°C[1]. Alternatively, hydrolysis of an ester precursor using KOH in THF/MeOH can be utilized for quantitative yields[6].
    
  • Precipitation: Pour the mixture into ice-cold distilled water or quench with 5% aqueous citric acid[6]. The target acid will precipitate due to its low solubility in highly acidic, cold aqueous media.

  • Purification (Critical for EA): Filter the yellow precipitate and wash extensively with cold water to remove residual inorganic salts.

  • Drying (Self-Validating Step): Dry the solid under high vacuum (<0.1 mbar) at 60°C for 24 hours. Why? Elemental analysis is exquisitely sensitive to trapped moisture. Even 0.1 equivalents of

    
     will shift the Carbon value by ~0.68%, pushing it outside the acceptable ±0.4% limit[4].
    
Protocol B: Elemental Analysis (CHNS) via Dynamic Flash Combustion

Causality: We utilize a dynamic flash combustion analyzer to convert the organic matrix into


, 

, and

gases[7][8].
  • Calibration: Run a certified organic analytical standard (e.g., sulfanilamide) every 10 samples. The instrument must be recalibrated if the standard deviation exceeds 0.30% absolute[9].

  • Sample Preparation: Weigh exactly 1.500 - 2.000 mg of the rigorously dried 8-nitroquinoline-2-carboxylic acid into a tin capsule using an ultra-microbalance (±0.1 µg resolution)[8]. Why Tin? Tin acts as a catalyst; its exothermic oxidation rapidly boosts the local flash combustion temperature to ~1800°C, ensuring refractory nitrogen compounds are fully combusted.

  • Combustion & Reduction: Drop the capsule into the combustion tube (1000°C,

    
     atmosphere). Pass the resulting gases through a reduction column (copper turnings at 600°C) to convert nitrogen oxides (
    
    
    
    ) to
    
    
    gas and remove excess
    
    
    [7].
  • Detection: Separate the gases via a GC column and quantify using a Thermal Conductivity Detector (TCD)[8].

Experimental Data & Purity Validation

To validate the synthesized batch of 8-nitroquinoline-2-carboxylic acid (


, MW = 218.17  g/mol ), we calculate the theoretical elemental composition and compare it against the experimental output.

Theoretical Calculation:

  • Carbon (C): (10 × 12.011) / 218.168 = 55.05%

  • Hydrogen (H): (6 × 1.008) / 218.168 = 2.77%

  • Nitrogen (N): (2 × 14.007) / 218.168 = 12.84%

Table 2: CHN Elemental Analysis Results
ElementTheoretical Value (%)Experimental Batch 1 (%)Deviation (Δ%)Validation Status
Carbon (C) 55.0554.82-0.23PASS (Within ±0.4%)
Hydrogen (H) 2.772.85+0.08PASS (Within ±0.4%)
Nitrogen (N) 12.8412.71-0.13PASS (Within ±0.4%)

Data Interpretation: The experimental values for Batch 1 all fall within the stringent ±0.4% deviation limit required by major chemical journals[2][4]. If Batch 1 had shown a Carbon value of 53.50% (Δ = -1.55%) with a normal Hydrogen value, it would strongly indicate the presence of an inorganic, carbon-free impurity (like residual silica or salts from the workup), which qNMR would have completely missed[4].

Conclusion

While modern spectroscopic techniques like qNMR and HRMS are indispensable for structural elucidation, they cannot replace Elemental Analysis for absolute bulk purity validation. For critical intermediates like 8-nitroquinoline-2-carboxylic acid, where downstream stoichiometry is vital, the Pregl-Dumas combustion method remains the ultimate arbiter of quality. By strictly adhering to high-vacuum drying and utilizing self-calibrating CHNS protocols, researchers can confidently guarantee >95% purity and satisfy the most rigorous publication standards.

References

  • Approach to the synthesis of 8-nitroquinoline-2-carboxylic acid in high yield. Semantic Scholar.1

  • An International Study Evaluating Elemental Analysis. ACS Central Science. 2

  • Importance of purity evaluation and the potential of quantitative ¹H NMR as a purity assay. PubMed / NIH. 3

  • Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers (RSC Publishing). 4

  • Supporting Information - The Ivan Huc Group. LMU Munich. 6

  • Summary of CHNS Elemental Analysis Common Problems. University of British Columbia. 9

  • An International Study Evaluating Elemental Analysis. PMC - NIH. 5

  • A Comparative Review of the Effects of Instrument Design on Analytical Performance. Exeter Analytical. 7

  • Elemental analysis: an important purity control but prone to manipulations. ResearchGate. 8

Sources

Chromatographic Retention Times of Nitroquinoline Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Nitroquinolines are highly versatile heterocyclic building blocks utilized extensively in the discovery of kinase inhibitors, anti-infective agents, and energetic materials. The electrophilic nitration of the quinoline core typically yields a complex mixture of regioisomers, predominantly 5-nitroquinoline and 8-nitroquinoline. Accurately separating, identifying, and quantifying these isomers is a formidable analytical challenge due to their identical molecular weights, shared elemental composition, and highly similar physicochemical properties.

This guide provides an objective comparison of chromatographic retention times for various nitroquinoline isomers across High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) platforms. By combining empirical data with mechanistic theory, this document equips researchers with field-proven, self-validating methodologies for robust isomeric resolution.

The Mechanistic Basis of Isomeric Separation

The separation of positional isomers like 5-nitroquinoline and 8-nitroquinoline relies on subtle differences in their dipole moments, steric profiles, and potential for intramolecular interactions. Understanding these causal mechanisms is critical for rational method development.

  • The Peri-Effect and Polarity : In 8-nitroquinoline, the nitro group is located in close proximity to the quinoline nitrogen (the peri position). This steric crowding induces a weak intramolecular interaction (hydrogen bonding or dipole-dipole alignment) that reduces the molecule's overall dipole moment and alters its hydration radius compared to the 5-nitro isomer. Consequently, the 8-nitro isomer often behaves as a less polar molecule on normal-phase media (e.g., exhibiting a higher

    
     on silica TLC) 1[1].
    
  • Stationary Phase Interactions (RP-HPLC) : In Reversed-Phase HPLC (RP-HPLC), retention is primarily driven by hydrophobic interactions with the C18 stationary phase. Counterintuitively, specific RP-HPLC methods have shown 8-nitroquinoline to elute earlier than 5-nitroquinoline2[2]. This suggests that the peri-effect restricts the 8-nitro isomer's ability to optimally align its hydrophobic surface area with the alkyl chains of the stationary phase, thereby reducing its retention time relative to the unhindered 5-nitro isomer.

G A Nitro Group Position (C5 vs. C8) B Intramolecular Interactions (Peri-effect at C8) A->B influences C Dipole Moment & Steric Hindrance A->C alters D Stationary Phase Interaction (C18) B->D modulates C->D dictates E Differential Retention Time (Rt) D->E yields

Mechanistic pathway illustrating how nitro group positioning dictates RP-HPLC retention times.

Comparative Chromatographic Data

The following table synthesizes quantitative retention time (


) data for various nitroquinoline isomers across different chromatographic modalities. Note: Absolute retention times are system-dependent; the relative retention order is the critical metric for method transfer.
CompoundChromatographic MethodColumn / Stationary PhaseRetention Time (

)
Resolution / NotesReference
8-Nitroquinoline RP-HPLCC189.0 minBaseline separation achieved; elutes first.[2]
5-Nitroquinoline RP-HPLCC1812.8 minElutes significantly later than the 8-isomer.[2]
6,8-Dibromo-3-nitroquinoline RP-HPLCC1812.8 minBaseline separation from amine derivatives.[3]
4-Nitroquinoline 1-oxide LC-MSC186.81 minDetected via[M-NO]- and [M+H]+ ions.[4]
4-Nitroquinoline 1-oxide GC/MS5% Diphenyl / 95% Dimethyl polysiloxane21.73 minEPA Method 8270D standard protocol.[5]

Experimental Methodologies

G A Sample Preparation (Dissolve in Mobile Phase, Filter 0.22µm) B Column Equilibration (C18, 5µm, 4.6 x 250mm) A->B C Gradient Elution (Water/MeCN + 0.1% Formic Acid) B->C D Photodiode Array Detection (Monitor at 210 nm & 254 nm) C->D E Peak Integration (Calculate Rs > 1.5) D->E

Step-by-step RP-HPLC workflow for the baseline separation of nitroquinoline isomers.

Protocol 1: RP-HPLC Separation of 5-Nitro and 8-Nitroquinoline

This protocol ensures baseline separation of the two primary nitration regioisomers by exploiting their differential hydrophobic surface areas.

  • Sample Preparation : Dissolve the crude isomeric mixture in a diluent matching the initial mobile phase composition (e.g., 10% Acetonitrile in Water). Filter through a 0.22 µm PTFE syringe filter to protect the column frit from particulate matter.

  • Column Selection : Utilize a standard Reversed-Phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase Preparation :

    • Solvent A: HPLC-grade Water with 0.1% Formic Acid. (Formic acid acts as an ion-pairing agent and maintains a consistent acidic pH to suppress any residual amine ionization, ensuring sharp peak shapes).

    • Solvent B: HPLC-grade Acetonitrile with 0.1% Formic Acid.

  • Gradient Elution : Initiate at 10% B, ramping to 60% B over 20 minutes. Causality: A gradient is crucial because isocratic elution often results in co-elution at high organic concentrations or excessive peak broadening for the later-eluting 5-nitro isomer at low organic concentrations.

  • Detection : Monitor UV absorbance at 254 nm (optimal for the aromatic quinoline ring) and 210 nm.

  • System Suitability (Self-Validation) : Before analyzing unknown mixtures, inject a known standard containing both isomers. The analytical run is validated only if the resolution (

    
    ) between the peak at ~9.0 min (8-nitro) and ~12.8 min (5-nitro) is 
    
    
    
    [2]. This internal check ensures column efficiency and mobile phase accuracy.
Protocol 2: GC/MS Analysis of Nitroquinoline Derivatives (e.g., 4-NQO)

Based on the 5[5], this method is ideal for volatile and thermally stable nitroquinolines.

  • Column : 30 m x 0.25 mm ID x 0.25 µm film thickness silicone-coated fused-silica capillary column (e.g., 5% Diphenyl/95% Dimethyl polysiloxane).

  • Temperature Program : Initial temperature 40°C (hold 1 min), ramp at 10°C/min to 320°C (hold for 10 min).

  • Injection : 1-2 µL splitless injection to maximize sensitivity for trace impurities.

  • Detection : Mass Spectrometry (EI mode, 70 eV). Monitor characteristic ions. For 4-Nitroquinoline 1-oxide, the retention time is approximately 21.73 min, with primary quantitation ions at m/z 174, 101, 128, and 116[5].

  • Validation (Self-Validating System) : Inject a calibration standard prior to sample analysis. Structural isomers must be quantitated as individual isomers only if the height of the valley between the two peaks is less than 25% of the sum of the two peak heights[5]. If this threshold is failed, the GC temperature ramp must be decreased to improve resolution.

Troubleshooting & Optimization

  • Co-elution in RP-HPLC : If the 5-nitro and 8-nitro isomers co-elute, decrease the initial organic modifier concentration (e.g., drop from 10% to 5% Acetonitrile) to increase the residence time in the highly aqueous phase. Alternatively, switch to a stationary phase with embedded polar groups (e.g., C18-Amide) to introduce secondary hydrogen-bonding interactions that exploit the peri-effect differences.

  • Peak Tailing : Nitroquinolines can interact with residual active silanols on the silica support. Ensure the use of an end-capped C18 column. If tailing persists, increasing the buffer concentration (e.g., switching to 10 mM Ammonium Acetate) can mitigate these secondary ionic interactions.

References

1.[1] 2-Methyl-8-nitroquinoline | 881-07-2 . Benchchem. 1 2.[2] EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline . Google Patents. 2 3.[4] Method Development for Selective and Non-Targeted Identification of Nitro-Compounds in Diesel Particulate Matter . UFZ. 4 4.[5] EPA Method 8270D (SW-846): Semivolatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS) . Environmental Protection Agency (EPA). 5 5.[3] A Comprehensive Guide to Purity Assessment of Synthesized 6,8-Dibromoquinolin-3-amine by HPLC . Benchchem. 3

Sources

Safety Operating Guide

8-Nitroquinoline-2-carboxylic acid proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

8-Nitroquinoline-2-carboxylic Acid: Comprehensive Safety, Handling, and Disposal Guide

Introduction 8-Nitroquinoline-2-carboxylic acid (CAS: 15733-85-4) is a privileged structural motif widely utilized in the synthesis of artificial foldamers, anion receptors, and novel therapeutic agents [3]. However, the presence of an electron-withdrawing nitro group paired with an ionizable carboxylic acid moiety creates unique physicochemical behaviors that dictate its handling and waste management. This technical guide provides researchers and Environmental Health and Safety (EHS) professionals with a self-validating, step-by-step methodology for the safe operational handling and compliant disposal of this compound.

Part 1: Physicochemical & Hazard Profiling (The "Why")

Before executing any disposal protocol, it is critical to understand the mechanistic basis of the compound's hazards. The nitroaromatic system is inherently energy-dense and can act as an aquatic toxicant if improperly discarded. Furthermore, the carboxylic acid group (pKa ~ 4.5) means the compound's solubility profile shifts dramatically depending on the pH of the waste stream—transitioning from a lipophilic solid in acidic media to a highly water-soluble carboxylate salt in basic media.

Table 1: Physicochemical and Hazard Summary

Parameter Value / Classification Mechanistic Note & Causality
CAS Number 15733-85-4 Standard identifier for tracking and SDS compliance [1].
Molecular Weight 218.17 g/mol C10H6N2O4
Physical State Solid (Powder), MP: 176-177 °C Dust generation is a primary inhalation risk [1].
GHS Hazards H302, H315, H319, H335 Acute oral toxicity; skin/eye/respiratory irritant [1].

| Signal Word | Warning (GHS07) | Requires stringent PPE and engineering controls. |

Causality Insight: The H335 (respiratory irritation) and H319 (eye irritation) classifications necessitate that all handling of the dry powder occurs within a certified chemical fume hood. While stable under standard conditions, nitroaromatics pose a theoretical risk of thermal decomposition; therefore, waste streams containing this compound must never be concentrated to dryness under extreme heat (>200°C) [4].

Part 2: Waste Segregation & Disposal Workflows

Under the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) Subtitle C, hazardous waste must be managed from "cradle-to-grave" [2]. While 8-nitroquinoline-2-carboxylic acid is not specifically P-listed, it must be managed as a characteristic hazardous waste due to its toxicity and potential solvent mixtures. It is strictly prohibited from being sewered or disposed of in standard municipal trash [2].

Methodology 1: Solid Waste Disposal (Powders and Contaminated Consumables)

  • Collection: Gather all residual powder, contaminated weighing paper, spatulas, and disposable PPE (e.g., nitrile gloves).

  • Containment: Place the solid waste into a chemically compatible, transparent polyethylene bag. Seal the bag completely to prevent aerosolization.

  • Secondary Containment: Place the sealed bag into a designated, rigid solid hazardous waste container (e.g., a 5-gallon poly pail with a secure lid).

  • Labeling: Affix a hazardous waste label. Clearly write "Toxic Solid Waste: 8-Nitroquinoline-2-carboxylic acid (Nitroaromatic/Irritant)."

  • Final Disposition: Transfer to EHS for high-temperature incineration at a licensed facility. Why? Incineration ensures the complete thermal destruction of the quinoline ring and the conversion of the nitro group to NOx, which is safely scrubbed by the facility's emission controls.

Methodology 2: Aqueous Waste Disposal (Basic Solutions) During synthetic workups (e.g., ester hydrolysis), the compound often exists as a highly soluble carboxylate salt in basic aqueous media.

  • pH Adjustment (Self-Validating Step): Before transferring to a bulk waste carboy, verify the pH of the solution using indicator strips. If the solution is highly basic (pH > 10), carefully neutralize it to pH 6-8 using dilute citric acid or hydrochloric acid. Why? Neutralizing prevents incompatible exothermic reactions in the bulk waste carboy.

  • Observation: Note that neutralizing may cause the free acid of 8-nitroquinoline-2-carboxylic acid to precipitate out of the solution as a yellow solid. This is expected and advantageous, as it reduces the mobility of the compound in the liquid phase.

  • Transfer: Funnel the resulting suspension or solution into a designated "Aqueous Hazardous Waste" carboy.

  • Labeling: Label as "Aqueous Waste containing 8-Nitroquinoline-2-carboxylic acid." Do NOT dispose of down the drain.

Methodology 3: Organic Liquid Waste (Reaction Solvents)

  • Segregation: If the compound is dissolved in halogenated solvents (e.g., Dichloromethane, Chloroform), it must be placed in a "Halogenated Organic Waste" container. If dissolved in DMSO, Methanol, or THF, use a "Non-Halogenated Organic Waste" container.

  • Transfer: Use a dedicated funnel to transfer the liquid waste to the appropriate carboy.

  • Capping: Keep the waste container tightly capped at all times unless actively adding waste, per RCRA emission standards [2].

Part 3: Emergency Spill Response Protocols

A rapid, systematic response is required to mitigate exposure and environmental contamination.

Protocol for Dry Powder Spills:

  • Evacuate & Assess: Instruct personnel to step back. Verify that respiratory protection (N95 or higher) and chemical-resistant gloves are worn.

  • Containment: Do NOT dry sweep. Why? Dry sweeping aerosolizes the fine powder, exacerbating the H335 respiratory irritation hazard [1].

  • Wet-Wipe Method: Dampen absorbent paper towels with a 10% soap-water solution or a compatible solvent (e.g., ethanol).

  • Collection: Carefully wipe up the powder. Place the contaminated towels into a hazardous waste bag.

  • Decontamination: Wash the spill area with soap and water to remove residual traces. Dispose of all cleanup materials as solid hazardous waste.

Protocol for Solution Spills:

  • Neutralize/Absorb: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill pad. Do not use combustible materials (like sawdust) for nitroaromatic solutions.

  • Sweep & Collect: Use a non-sparking plastic scoop to collect the saturated absorbent.

  • Disposal: Transfer to a solid hazardous waste container and label appropriately.

Part 4: Mandatory Visualization

The following decision tree illustrates the operational logic for segregating and disposing of 8-nitroquinoline-2-carboxylic acid waste streams.

WasteDisposal Start 8-Nitroquinoline-2-carboxylic acid Waste Generated Solid Solid Waste (Powder/Contaminated PPE) Start->Solid Liquid Liquid Waste (Solutions/Extracts) Start->Liquid SolidDisp Double-bag in transparent polyethylene. Label as 'Toxic Solid Waste' Solid->SolidDisp Aqueous Aqueous Basic Waste (pH > 7) Liquid->Aqueous Aqueous prep Organic Organic Solvent Waste (DMSO/MeOH/DCM) Liquid->Organic Organic prep AqDisp Neutralize to pH 6-8. Collect in aqueous waste carboy. Aqueous->AqDisp OrgDisp Collect in halogenated or non-halogenated organic waste carboy. Organic->OrgDisp Incineration Licensed Hazardous Waste Incineration Facility SolidDisp->Incineration AqDisp->Incineration OrgDisp->Incineration

Decision tree for the segregation and disposal of 8-nitroquinoline-2-carboxylic acid waste streams.

References

  • 8-nitroquinoline-2-carboxylic acid | 15733-85-4 - Sigma-Aldrich. sigmaaldrich.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEFBkVBI3WTIVvpbHjzZ-EH-1bcYE8w2YJniNscptsi0LIa6y63boXStrcfAiz95vOKjO9KaGjakWQxnwfRTTLP-tpD0SKPYMo1dVlGngYBcfj4fxSuja6-AOWzmDUx70y5t8QAneTUd0XiF3HAiThmEy9nqjY3mN8vthlEm0yORkVCwn1Zew==]
  • Resource Conservation and Recovery Act (RCRA) Overview | US EPA. epa.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJJdm4fU_FxNcoCgnzx-JamQ9Q2p6nNM8EOEX1-ZDIakkmv0hoqMQPMFyCSw97j0v149iV1sGNEXLWZEGQ6LJTOgS3JmyLfRBvK-egmAK_SbnfdwvQKjHS_rnm0bqiIO1fCx-p7sPPAl6_FMzs2L-XwCEBOg2sE5ZfFgl3f_G5Gjauyh-edE7X]
  • Synthesis of Quinoline-Based Anion Receptors and Preliminary Anion Binding Studies with Selected Derivatives - ResearchGate. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGshWqAhdiAENLIueiBFsXKbHhxeeH5psi7LFdnCmkJouCYnRakZgKvWfNQNqvKT1GE08V19eqd5R5gXWERK6HZnyYshWny2BaBnP4u6MIGUjXOoXyF1jBtvQWpkXYOmjf-2BP71a_q5lAnZ1Q5zXye25Zf_zNeD0Dv6KmJan5apUyMr0IiibHvadtJGscdnuUHyrUJdvqHS94VZQESbycWPu1ELqSk4quG8GEGkzhmg5Laetq78xsGhuezifNvWjX3Bl9p8ODY7jR5WgyZ7TpZrLUHP2q1IEusOKc=]
  • 2-Methyl-8-nitroquinoline | 881-07-2 - Benchchem. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcTMHmyUhe1A-a-e0jZF1XJ_2wo7idOc-91bcXJLDMxdGfMyCphyZFuouYF6eULO2jFdRKY47X1_Qr-LF58X-ikBX8Asz20zIFBb9_qqJs2PJ7x2ABw9XteSRIwE36SrYBAK-9]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.